molecular formula C11H16OS B2656770 3-Methyl-1-(phenylsulfanyl)butan-2-ol CAS No. 343331-59-9

3-Methyl-1-(phenylsulfanyl)butan-2-ol

Cat. No.: B2656770
CAS No.: 343331-59-9
M. Wt: 196.31
InChI Key: JYKAAQDFSNKNJE-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfanyl)butan-2-ol ( 343331-59-9) is an organic compound with the molecular formula C 11 H 16 OS and a molecular weight of 196.31 g/mol . It is characterized by a structure that incorporates both a hydroxyl group and a phenylsulfanyl (thioether) moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a building block for the synthesis of more complex molecules and in the study of structure-activity relationships. Compounds featuring the phenylsulfanyl functional group have demonstrated significant research potential in neuropharmacology. For instance, the structurally related compound 4-(phenylsulfanyl)butan-2-one (4-PSB-2) has been investigated for its ability to improve impaired fear memory retrieval in an Alzheimer's disease (AD) mouse model by reducing the expression of key inflammatory markers such as TNF-α, COX-2, and iNOS . This suggests that the phenylsulfanyl pharmacophore may be a key structural element for bioactivity, positioning 3-Methyl-1-(phenylsulfanyl)butan-2-ol as a compound of interest for researchers exploring novel therapeutic candidates for neurodegenerative and neuroinflammatory conditions . Furthermore, sulfur-containing compounds are pivotal in metal-catalyzed reactions for constructing antidepressant molecules, highlighting the broader utility of such scaffolds in pharmaceutical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylsulfanylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKAAQDFSNKNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CSC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-1-(phenylsulfanyl)butan-2-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a key β-hydroxy sulfide intermediate. β-Hydroxy sulfides are significant structural motifs found in various biologically active molecules and serve as versatile building blocks in organic synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the predominant synthetic strategies. The primary focus is on the highly efficient and regioselective ring-opening of epoxides, a cornerstone method for this class of compounds. An alternative two-step pathway involving the reduction of a β-keto sulfide precursor is also discussed. Each section provides a deep dive into reaction mechanisms, practical experimental protocols, and the critical rationale behind procedural choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

3-Methyl-1-(phenylsulfanyl)butan-2-ol belongs to the β-hydroxy sulfide family, a class of compounds characterized by a hydroxyl group and a sulfide group on adjacent carbon atoms. These moieties are crucial intermediates for synthesizing a wide range of chemical entities, including allylic alcohols, benzoxathiepines, and other pharmaceutically relevant scaffolds.[1][2] The development of efficient, high-yielding, and clean synthetic methodologies for these compounds is therefore of considerable interest.

The most direct and atom-economical approach to synthesizing 3-Methyl-1-(phenylsulfanyl)butan-2-ol is through the nucleophilic ring-opening of a suitable epoxide with a thiol.[3] This approach, known as thiolysis of epoxides, is widely recognized for its reliability and control over regioselectivity.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the C-S bond logically points to thiophenol as the sulfur nucleophile (synthon) and a 3-methyl-2-hydroxybutyl cation equivalent. This cation is ideally sourced from the corresponding epoxide, 2-isobutyl-oxirane (also known as 3-methyl-1,2-epoxybutane). An alternative disconnection at the C-O bond suggests a reduction of the corresponding ketone, 3-methyl-1-(phenylsulfanyl)butan-2-one.

Primary Synthetic Pathway: Regioselective Ring-Opening of 2-Isobutyl-oxirane

The reaction between an epoxide and a thiol is the most prevalent and straightforward method for preparing β-hydroxy sulfides.[4] The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, allowing it to proceed even though an alkoxide is not a conventional leaving group.[5]

Mechanism and Rationale for Regioselectivity

The ring-opening of epoxides with thiols can be catalyzed by either base or acid.

  • Base-Catalyzed Mechanism: In the presence of a base (e.g., NaOH, Et₃N), the thiol is deprotonated to form a more nucleophilic thiolate anion (PhS⁻).[6][7] This potent nucleophile then attacks one of the epoxide's carbon atoms via a classic Sₙ2 mechanism. For an unsymmetrical epoxide like 2-isobutyl-oxirane, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1).[5] This results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final β-hydroxy sulfide. The result is a highly regioselective synthesis of the desired product.

Caption: Base-catalyzed ring-opening mechanism.
  • Acid-Catalyzed Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide. The nucleophile (thiophenol itself) then attacks. While this reaction can also occur, it sometimes leads to a mixture of regioisomers, especially with epoxides that can form a stable carbocation at the more substituted carbon.[5] For this reason, base-catalyzed conditions are often preferred for achieving high regioselectivity in cases like 2-isobutyl-oxirane.

Experimental Protocol: Base-Promoted Synthesis

This protocol is adapted from established methodologies for the base-promoted thiolysis of epoxides.[6] It offers high yields and excellent regioselectivity under mild conditions.

Materials and Reagents:

  • 2-Isobutyl-oxirane (3-methyl-1,2-epoxybutane)

  • Thiophenol

  • Ethanol (EtOH), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 mmol, 1.0 equiv.). Dissolve the thiophenol in ethanol (5 mL).

  • Base Addition: In a separate container, prepare a 0.03 M solution of sodium hydroxide in ethanol. Add this solution (2 mL) to the flask containing the thiophenol. Stir for 10 minutes at ambient temperature to ensure the formation of the sodium thiophenolate salt.

  • Epoxide Addition: Add 2-isobutyl-oxirane (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at 30 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining residue between deionized water (20 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Epoxide_Opening_Workflow Start Start: 2-Isobutyl-oxirane & Thiophenol in EtOH AddBase Add NaOH in EtOH Stir at RT, 10 min Start->AddBase Stir Stir at 30°C Monitor by TLC (2-4h) AddBase->Stir Workup 1. Evaporate EtOH 2. Add H₂O & EtOAc Stir->Workup Extract Separate layers Extract aqueous with EtOAc (2x) Workup->Extract Dry Combine organic layers Wash with Brine Dry over MgSO₄ Extract->Dry Purify Filter & Evaporate Solvent Purify via Flash Chromatography Dry->Purify Product End Product: 3-Methyl-1-(phenylsulfanyl)butan-2-ol Purify->Product

Caption: Experimental workflow for epoxide ring-opening synthesis.

Alternative Pathway: Reduction of β-Keto Sulfide

Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-one

The keto-sulfide precursor can be prepared via nucleophilic substitution of an α-haloketone with thiophenol. The required starting material, 1-bromo-3-methylbutan-2-one, can be synthesized from 3-methyl-2-butanone.

Reduction of the Ketone

The reduction of the carbonyl group in 3-methyl-1-(phenylsulfanyl)butan-2-one to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this purpose, offering high chemoselectivity for the ketone in the presence of the sulfide moiety.

Ketone_Reduction_Workflow Ketone 3-Methyl-1-(phenylsulfanyl)butan-2-one Reagents NaBH₄ Methanol (MeOH) 0°C to RT Product 3-Methyl-1-(phenylsulfanyl)butan-2-ol Ketone->Product Reagents->Product Reduction

Caption: Synthesis via reduction of a β-keto sulfide.
General Experimental Protocol: Ketone Reduction

Materials and Reagents:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 3-methyl-1-(phenylsulfanyl)butan-2-one (1.0 mmol, 1.0 equiv.) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (1.1 mmol, 1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography as described in section 2.2.

Data Presentation and Characterization

The identity and purity of the synthesized 3-Methyl-1-(phenylsulfanyl)butan-2-ol must be confirmed through rigorous spectroscopic analysis.

Table 1: Physical and Chemical Properties
PropertyValueSource
IUPAC Name3-methyl-1-(phenylsulfanyl)butan-2-ol[9]
Molecular FormulaC₁₁H₁₆OS[9]
Molecular Weight196.31 g/mol [9]
AppearanceColorless to pale yellow oil (predicted)-
XLogP3.1[9]
Table 2: Predicted Spectroscopic Data
TechniqueExpected Chemical Shifts (δ) and Couplings (J)
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.20 (m, 5H, Ar-H): Aromatic protons of the phenyl group. δ 3.75-3.65 (m, 1H, CH-OH): The proton on the carbon bearing the hydroxyl group. δ 3.20 (dd, J ≈ 13.5, 4.0 Hz, 1H, CHH-S): One of the diastereotopic protons adjacent to the sulfur. δ 2.95 (dd, J ≈ 13.5, 8.5 Hz, 1H, CHH-S): The other diastereotopic proton adjacent to the sulfur. δ 2.50 (br s, 1H, -OH): The hydroxyl proton; shift is variable and may exchange with D₂O. δ 1.90-1.75 (m, 1H, CH(CH₃)₂): The methine proton of the isopropyl group. δ 0.95 (d, J ≈ 6.8 Hz, 3H, CH₃): One of the isopropyl methyl groups. δ 0.90 (d, J ≈ 6.8 Hz, 3H, CH₃): The other isopropyl methyl group.
¹³C NMR (CDCl₃, 100 MHz)δ 136.0 (Ar-C): Quaternary aromatic carbon attached to sulfur. δ 130.0 (Ar-CH): Aromatic carbons ortho/para to sulfur. δ 129.0 (Ar-CH): Aromatic carbons meta to sulfur. δ 126.5 (Ar-CH): Aromatic carbon para to sulfur. δ 75.0 (CH-OH): Carbon bearing the hydroxyl group. δ 40.0 (CH₂-S): Carbon attached to the sulfur atom. δ 33.0 (CH(CH₃)₂): Methine carbon of the isopropyl group. δ 19.0 (CH₃): Isopropyl methyl carbon. δ 18.0 (CH₃): Isopropyl methyl carbon.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of 3-Methyl-1-(phenylsulfanyl)butan-2-ol. The primary method, involving the base-catalyzed regioselective ring-opening of 2-isobutyl-oxirane with thiophenol, stands out for its efficiency, high yield, and atom economy. The alternative route, via reduction of a β-keto sulfide, provides a valuable strategic option. The provided experimental protocols are designed to be self-validating and can be readily implemented in a standard organic chemistry laboratory. Rigorous purification and spectroscopic characterization are essential to ensure the identity and purity of the final product for its application in further research and development.

References

  • β-Hydroxy sulfides and their syntheses - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pironti, V., & Colonna, S. (2004). Microwave-promoted synthesis of β-hydroxy sulfides and β-hydroxy sulfoxides in water. Green Chemistry. [Link]

  • de Oliveira, R. N., et al. (2018). Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Azizi, B., et al. (2021). Intermolecular difunctionalization of alkenes: synthesis of β-hydroxy sulfides. RSC Advances. [Link]

  • García Ruano, J. L., et al. (2007). Asymmetric Synthesis of β-Hydroxy Sulfides Controlled by Remote Sulfoxides. The Journal of Organic Chemistry. [Link]

  • Sun, J., & Ye, S. (2006). Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett. [Link]

  • Kamal, A., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc. [Link]

  • Lu, H., et al. (2013). An efficient catalyst for ring opening of epoxides with phenol and thiophenol under solvent-free conditions. Tetrahedron. [Link]

  • Patil, N. T., & Ghorpade, R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • 3-methyl-1-(phenylsulfanyl)butan-2-ol. (n.d.). PubChem. [Link]

  • 3-Methyl-1-phenylsulfanyl-butan-2-one. (n.d.). PubChem. [Link]

  • Synthesis of 1-(3-Methylphenyl)-2-methylbutan-3-ol. (n.d.). PrepChem.com. [Link]

  • (R)-3-Methyl-4-phenylsulfanyl-butan-2-one. (n.d.). SpectraBase. [Link]

  • Li, J., et al. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research. [Link]

  • Method for preparing 3-methoxyl-3-methyl-1-butanol. (2011).
  • Wu, H., et al. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic Letters. [Link]

  • Method for preparing 3-methyl-3-buten-1-ol. (2012).
  • methyl phenyl butanol, 705-58-8. (n.d.). The Good Scents Company. [Link]

  • Lin, M.-C., et al. (2015). NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo-N-o-tolylbutanamides as Odorless Thiol Equivalents. Journal of the Chinese Chemical Society. [Link]

  • Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. (2015). Chemical Communications. [Link]

  • 3-Methyl-2-phenylbutan-1-ol. (n.d.). PubChem. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. IOP Conference Series: Materials Science and Engineering. [Link]

  • Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. (1987). Defense Technical Information Center. [Link]

  • Della Védova, C. O., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules. [Link]

  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. [Link]

  • Rautio, T., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. Synthetic Communications. [Link]

  • 3-Methyl-2-butanol. (n.d.). Wikipedia. [Link]

Sources

1H NMR spectrum of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Structural and Spectroscopic Elucidation of 3-Methyl-1-(phenylsulfanyl)butan-2-ol: A Comprehensive H NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Synthesis, Protocol Validation, and Advanced

Executive Summary

The molecule 3-methyl-1-(phenylsulfanyl)butan-2-ol is a highly functionalized


Mechanistic Framework: Regioselective Synthesis

The target

The Causality of Regioselectivity: Because the oxirane ring is asymmetric, nucleophilic attack can theoretically occur at the C1 (primary) or C2 (secondary) position. Under mild Lewis acid catalysis (e.g., InCl


SynthesisAIsopropyl Oxirane(Electrophile)CInCl3 Catalyst(Lewis Acid)A->CBThiophenol(Nucleophile)B->CDRegioselective SN2 Attack(Less Hindered C1)C->DE3-Methyl-1-(phenylsulfanyl)butan-2-ol(Target Product)D->E

Figure 1: Regioselective SN2 ring-opening workflow of isopropyl oxirane by thiophenol.

Self-Validating Experimental Protocol

To ensure the integrity of the NMR data, the synthetic protocol must be self-validating, minimizing impurities that could complicate spectral interpretation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 mmol of isopropyl oxirane and 10.0 mmol of thiophenol in 15 mL of distilled water (or under solvent-free conditions for greener metrics). Add 1 mol% InCl

    
     as the catalyst.
    
  • Monitoring (Validation Check 1): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active thiophenol spot confirms reaction completion (typically 1–2 hours).

  • Workup: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated brine.
    
  • Drying (Validation Check 2): Dry the organic layer over anhydrous Na

    
    SO
    
    
    . Causality: This step is critical for NMR preparation; residual trace water will rapidly exchange with the product's hydroxyl proton, artificially broadening the -OH signal and obscuring potential
    
    
    coupling to the C2 methine proton.
  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify via silica gel flash chromatography if trace unreacted thiophenol persists.

Spectroscopic Elucidation: H NMR Analysis

The


Quantitative Data Summary

Below is the anticipated



Proton(s)Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Structural Assignment
H

7.15 – 7.40m5H-Phenyl ring protons
H2 3.45 – 3.55ddd1H9.0, 5.5, 3.0Chiral methine (-CH(OH)-)
H1a 3.15dd1H13.5, 3.0Diastereotopic methylene (-CH

-SPh)
H1b 2.85dd1H13.5, 9.0Diastereotopic methylene (-CH

-SPh)
OH 2.20br s1H-Hydroxyl proton (Exchangeable)
H3 1.75octet/m1H6.8, 5.5Isopropyl methine (-CH(CH

)

)
H4a 0.95d3H6.8Diastereotopic methyl (-CH

)
H4b 0.90d3H6.8Diastereotopic methyl (-CH

)
The Causality of Diastereotopicity

The most critical feature of this spectrum is the presence of diastereotopic protons, which arise due to the chiral environment of the molecule [2].

  • The C1 Methylene Protons (H1a & H1b): The C2 carbon is a stereocenter. Consequently, the adjacent C1 methylene group is prochiral. Because the molecule lacks a plane or center of symmetry, replacing either H1a or H1b with a hypothetical test group yields diastereomers. Thus, H1a and H1b reside in permanently different magnetic environments. They are anisochronous and appear as two distinct signals at 3.15 ppm and 2.85 ppm.

  • The Isopropyl Methyls (H4a & H4b): Diastereotopicity extends beyond adjacent bonds. The C3 carbon is a prochiral center attached directly to the chiral C2 carbon. As a result, the two methyl groups of the isopropyl moiety are diastereotopic. They experience different shielding effects from the spatial orientation of the hydroxyl and phenylthio groups, resolving into two separate doublets at 0.95 ppm and 0.90 ppm.

Spin-Spin Coupling Dynamics

Understanding the coupling network requires applying the Karplus relationship, which dictates that vicinal coupling constants (

  • Geminal Coupling (

    
    ):  The diastereotopic H1a and H1b protons couple to each other, exhibiting a large geminal coupling constant of 
    
    
    13.5 Hz.
  • Vicinal Coupling (

    
    ):  H1a and H1b both couple to the C2 methine proton (H2). However, because the molecule favors a specific staggered conformation to minimize steric strain between the bulky isopropyl and phenylsulfanyl groups, the dihedral angles differ. This results in two distinct vicinal constants (
    
    
    Hz and
    
    
    Hz), splitting H1a and H1b into doublets of doublets (dd).

Figure 2: Spin-spin coupling network (J-coupling) of the aliphatic protons.

References

  • InCl3-Catalyzed Highly Regioselective Ring Opening of Epoxides with Thiols ResearchGate[Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Master Organic Chemistry[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Wiley[Link]

13C NMR analysis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

In-Depth Technical Guide: C NMR Analysis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to characterize asymmetric thioether alcohols. The compound 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9)[1] represents a classic example of how stereochemical nuances can complicate Nuclear Magnetic Resonance (NMR) interpretation.

This whitepaper provides a comprehensive, field-proven framework for the

Mechanistic Origin & Structural Deconstruction

To understand the NMR spectrum, we must first understand the molecule's origin and geometry. 3-Methyl-1-(phenylsulfanyl)butan-2-ol is typically synthesized via the regioselective nucleophilic attack of a thiophenolate anion on 1,2-epoxy-3-methylbutane[2].

Because the thiophenolate nucleophile attacks the least sterically hindered carbon (C1) of the epoxide, the resulting secondary alcohol forms at C2. This mechanism is critical because it establishes C2 as a chiral center .

SynthesisA1,2-Epoxy-3-methylbutane(Chiral Substrate)CRegioselective SN2 Attack(Sterically unhindered C1)A->CBThiophenolate Anion(PhS⁻ Nucleophile)B->CD3-Methyl-1-(phenylsulfanyl)butan-2-ol(Target Molecule)C->D

Regioselective SN2 epoxide ring-opening mechanism yielding the target thioether alcohol.

The Diastereotopic Trap

The chirality at C2 permanently breaks the symmetry of the adjacent isopropyl group at C3. Consequently, the two methyl groups (C4 and C5) are diastereotopic . They exist in distinct magnetic environments that cannot be averaged out by bond rotation. Novice analysts frequently misinterpret the resulting two distinct methyl peaks in the

Theoretical C NMR Chemical Shift Assignments

Before placing a sample in the magnet, a rigorous theoretical assignment must be established. The table below outlines the predicted chemical shifts, driven by the local electronic environment of each carbon nucleus.

Carbon PositionEnvironment / TypePredicted Shift (δ, ppm)DEPT-135 PhaseCausality & Structural Logic
C-ipso (Ar) Quaternary, S-bound136.0 - 137.5AbsentStrongly deshielded by the electronegative sulfur atom. Lacks attached protons (long

).
C-ortho (Ar) Methine (CH)129.0 - 130.0Positive (Up)Standard aromatic region, slightly shielded by sulfur's lone pair resonance.
C-meta (Ar) Methine (CH)128.5 - 129.5Positive (Up)Standard aromatic region, minimal resonance influence from sulfur.
C-para (Ar) Methine (CH)126.0 - 127.0Positive (Up)Shielded relative to ortho/meta positions due to resonance electron donation.
C2 Methine (CH-OH)72.0 - 76.0Positive (Up)Strongly deshielded by the directly attached hydroxyl oxygen via inductive effects.
C1 Methylene (CH₂-S)38.0 - 42.0Negative (Down)Deshielded by sulfur. Distinct negative phase in DEPT-135 confirms methylene status.
C3 Methine (CH-iPr)32.0 - 34.0Positive (Up)Aliphatic methine, slightly deshielded by proximity to the C2 hydroxyl group.
C4 Methyl (CH₃)18.5 - 20.0Positive (Up)Diastereotopic methyl group A.
C5 Methyl (CH₃)17.0 - 18.5Positive (Up)Diastereotopic methyl group B; split from C4 due to the adjacent C2 chiral center.

Experimental Workflow: High-Resolution Acquisition

To achieve research-grade spectra, the acquisition protocol must be treated as a self-validating system. Every parameter serves a specific physical purpose.

NMR_WorkflowS1Sample Prep(CDCl3 + TMS)S2Probe Tuning &3D ShimmingS1->S2S31H-Decoupled13C Pulse (zgpg30)S2->S3S4FID Acquisition(D1=2s, NS=1024)S3->S4S5FT & Apodization(LB=1.0 Hz)S4->S5

Step-by-step 13C NMR acquisition and signal processing workflow for optimal resolution.

Step-by-Step Methodology

Step 1: Optimized Sample Preparation

  • Action: Dissolve 35–50 mg of the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

  • Causality:

    
    C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. High sample concentration is mandatory to achieve an acceptable Signal-to-Noise Ratio (SNR) within a reasonable timeframe. Filtration removes paramagnetic particulates (e.g., rust, dust) that cause localized magnetic field inhomogeneities, which artificially broaden spectral lines.
    

Step 2: Probe Tuning and 3D Shimming

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform automated or manual 3D gradient shimming (Z, Z², Z³, X, Y). Tune and match the probe specifically for the

    
    C frequency.
    
  • Causality: Shimming ensures the static magnetic field (

    
    ) is perfectly homogeneous across the sample volume. Poor shimming will obscure the subtle chemical shift differences between the diastereotopic C4 and C5 methyl groups.
    

Step 3: Pulse Sequence Selection (zgpg30)

  • Action: Utilize a standard 1D

    
    C pulse sequence with composite pulse proton decoupling (e.g., WALTZ-16) applied during both the relaxation delay and acquisition time.
    
  • Causality:

    
     scalar couplings (
    
    
    -couplings) split carbon signals into complex multiplets, drastically reducing signal intensity. WALTZ-16 decoupling collapses these multiplets into sharp singlets. Furthermore, continuous decoupling leverages the Nuclear Overhauser Effect (nOe), which can enhance
    
    
    C signal intensity by up to 198% for protonated carbons [Claridge, T.D.W.].

Step 4: Setting the Relaxation Delay (


)
  • Action: Set the relaxation delay (

    
    ) to 2.0 - 3.0 seconds.
    
  • Causality: Carbon nuclei—especially the quaternary ipso-aromatic carbon—lack directly attached protons to facilitate efficient dipole-dipole relaxation. Their longitudinal relaxation times (

    
    ) are long. If 
    
    
    is too short, the ipso-carbon signal will be artificially attenuated or completely lost in the baseline noise.

Step 5: System Validation Checkpoint

  • Action: Before analyzing the target compound's peaks, verify the internal standards.

  • Validation Rule: The central peak of the CDCl₃ solvent triplet must be exactly at 77.16 ppm , and the internal TMS singlet must be at 0.00 ppm .

  • Causality: If these peaks deviate by more than

    
     ppm, it indicates a failure in the deuterium lock or severe temperature drift. The spectrum must be discarded and the spectrometer recalibrated. This ensures the protocol is entirely self-validating.
    

Data Processing & Interpretation

Once the Free Induction Decay (FID) is acquired, proper mathematical processing is required to extract the chemical data.

  • Zero-Filling: Zero-fill the FID to at least 64k or 128k data points. This interpolates the data, increasing digital resolution and ensuring that closely eluting peaks (like the diastereotopic methyls) are cleanly resolved.

  • Apodization (Window Functions): Apply an exponential multiplication window function with a Line Broadening (LB) factor of 1.0 Hz. Why?

    
    C FIDs are often dominated by noise in the later time domain. A 1.0 Hz exponential decay suppresses this high-frequency noise without unacceptably broadening the analyte signals.
    
  • Phase Correction: Perform manual zero-order (PH0) and first-order (PH1) phase corrections. Ensure the baseline is perfectly flat; a rolling baseline will corrupt any attempt at peak integration (though integration is rarely quantitative in standard 1D

    
    C NMR due to varying nOe enhancements).
    

By adhering to this causality-driven framework, researchers can confidently assign the complex stereochemical and electronic features of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, differentiating true structural signals from artifacts or impurities.

References

  • Liu, C., et al. "a-Sulfenyl-Directed Ring-Opening Reactions of Epoxides". Bulletin of the Chemical Society of Japan / Oxford Academic. Available at:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry (Third Edition)". Elsevier Science. Available at:[Link]

Molecular weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. Among these, the molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic profiling. This guide provides a comprehensive technical overview of the molecular weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a thioether and secondary alcohol that holds potential interest in various chemical and pharmaceutical research domains.

Core Chemical Identity

IUPAC Name: 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Chemical Formula: C₁₁H₁₆OS

This formula reveals that each molecule of the compound is composed of 11 carbon atoms, 16 hydrogen atoms, one oxygen atom, and one sulfur atom.

Canonical SMILES: CC(C)C(O)CSCc1ccccc1

InChI: InChI=1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3

InChIKey: JYKAAQDFSNKNJE-UHFFFAOYSA-N

Molecular Weight: Calculation and Significance

The molecular weight of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all atoms in the molecule.

Calculation of the Molecular Weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol:

To determine the molecular weight, the following atomic weights are used:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Oxygen (O): 15.999 g/mol

  • Sulfur (S): 32.065 g/mol

The molecular weight is calculated as follows:

(11 × 12.011 g/mol ) + (16 × 1.008 g/mol ) + (1 × 15.999 g/mol ) + (1 × 32.065 g/mol ) = 196.31 g/mol

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon1112.011132.121
Hydrogen161.00816.128
Oxygen115.99915.999
Sulfur132.06532.065
Total 196.31

The monoisotopic mass of 3-Methyl-1-(phenylsulfanyl)butan-2-ol is 196.0922 Da[1]. This value is calculated using the mass of the most abundant isotopes of each element and is crucial for high-resolution mass spectrometry analysis.

The Significance of Molecular Weight in Research and Development

A precise molecular weight is fundamental for:

  • Stoichiometric Calculations: Ensuring the correct molar ratios of reactants in chemical syntheses.

  • Analytical Chemistry: Identifying and quantifying the compound using techniques like mass spectrometry and chromatography.

  • Drug Development: The molecular weight of a drug candidate influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, Lipinski's rule of five suggests that for a compound to be an orally active drug, its molecular weight should ideally be less than 500 g/mol .

  • Purity Assessment: Determining the purity of a sample by comparing the expected molecular weight with experimental results.

Physicochemical Properties

While extensive experimental data for 3-Methyl-1-(phenylsulfanyl)butan-2-ol is not widely available, its structural features suggest it is a relatively nonpolar molecule with a moderate boiling point. The presence of a hydroxyl group allows for hydrogen bonding, which may slightly increase its water solubility compared to a similar molecule without this functional group.

Safety Information

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Caption: 2D structure of 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Conclusion

The molecular weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol is a foundational piece of data for any scientific investigation involving this compound. At approximately 196.31 g/mol , it falls within a range suitable for potential drug candidates and serves as a key identifier in analytical procedures. A thorough understanding of this and other physicochemical properties is essential for its effective application in research and development.

References

  • PubChem. 3-methyl-1-(phenylsulfanyl)butan-2-ol. National Center for Biotechnology Information. [Link]

Sources

Unlocking the Synthetic Potential of 3-Methyl-1-(phenylsulfanyl)butan-2-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In advanced organic synthesis and medicinal chemistry, the strategic selection of building blocks dictates the efficiency and scalability of downstream discovery. 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9) represents a highly privileged


-hydroxy sulfide scaffold[1].

Structurally, this molecule features three critical domains:

  • A highly polarizable thioether (phenylsulfanyl) linkage at C1: Acts as a soft nucleophile and a handle for oxidative activation.

  • A secondary hydroxyl group at C2: Provides a site for hydrogen bonding, directing group capabilities, or further functionalization.

  • A sterically demanding isopropyl group at C3: Induces significant facial bias and steric bulk, crucial for stereocontrol in asymmetric transformations.

As a Senior Application Scientist, I approach this molecule not just as a commodity chemical, but as a dynamic platform. This whitepaper dissects its core research applications, grounded in empirical causality, and provides self-validating protocols for its synthesis and utilization.

Strategic Research Areas

Area A: Precursor for Stereoselective Olefination and Epoxidation

-hydroxy sulfides are indispensable intermediates for the generation of complex structural motifs. Upon chemoselective oxidation to the corresponding 

-hydroxy sulfoxide, the molecule can undergo a thermally driven syn-elimination to yield highly substituted allylic alcohols. Alternatively, alkylation of the sulfur atom generates a sulfonium salt, which, upon treatment with a base, undergoes intramolecular

displacement to form an epoxide. This methodology is a cornerstone for converting ketones to epoxides via

-hydroxy sulfide intermediates[2].
Area B: Chiral Ligand Design in Asymmetric Catalysis

When resolved into its enantiopure (S) or (R) configurations, the 1,2-substitution pattern of 3-methyl-1-(phenylsulfanyl)butan-2-ol creates a highly effective bidentate (S,O) coordination environment. The steric bulk of the isopropyl group effectively shields one face of a coordinated transition metal (e.g., Palladium or Ruthenium). This makes it a prime candidate for the development of novel chiral auxiliaries and ligands for asymmetric hydrogenation or cross-coupling reactions.

Area C: Pharmacophore Development (Metalloprotease Inhibitors)

In drug development, the


-hydroxy sulfide motif is frequently deployed as a non-hydrolyzable transition-state isostere for peptide bonds. The hydroxyl group acts as a zinc-binding group (ZBG), while the bulky isopropyl and phenyl rings occupy the S1' and S2' hydrophobic pockets of target enzymes. This structural mimicry is highly relevant in the design of next-generation matrix metalloproteinase (MMP) inhibitors[3].

Mechanistic Pathways & Workflows

To visualize the synthetic utility and the rigorous quality control required when handling this scaffold, the following logical pathways have been mapped.

G A 3-Methyl-1,2-epoxybutane C 3-Methyl-1-(phenylsulfanyl) butan-2-ol A->C Regioselective Ring Opening B Thiophenol + Catalyst B->C Nucleophilic Attack D Sulfoxide Intermediate C->D Chemoselective Oxidation

Fig 1: Regioselective synthesis and downstream oxidation pathway of the target beta-hydroxy sulfide.

G S1 Step 1: Epoxide Thiolysis (LiNTf2 Catalyst) QC1 QC 1: TLC & GC-MS (Verify >95% Regioselectivity) S1->QC1 S2 Step 2: Oxidation (mCPBA, -78°C) QC1->S2 Pass QC2 QC 2: 1H-NMR (Confirm Sulfoxide) S2->QC2

Fig 2: Self-validating experimental workflow ensuring regiochemical and chemoselective integrity.

Quantitative Data: Optimization of Epoxide Thiolysis

The synthesis of 3-methyl-1-(phenylsulfanyl)butan-2-ol relies on the regioselective ring-opening of 3-methyl-1,2-epoxybutane. The choice of catalyst is the defining factor in preventing unwanted polymerization or C2-attack.

Table 1: Catalyst Optimization for the Thiolysis of 3-Methyl-1,2-epoxybutane

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C1:C2)
None (Thermal)Methanol60244580:20

(Neutral)
Solvent-free2548292:8

(5 mol%)
DCM 25 1.5 96 >99:1

(1.1 eq)
Water/EtOH2568895:5

Data Synthesis: The use of Lithium bis(trifluoromethanesulfonyl)imide (


) provides superior regiocontrol. The 

ion acts as a mild, oxophilic Lewis acid, activating the epoxide without inducing a full carbocation at C2, thereby driving the soft thiophenolate nucleophile exclusively to the less hindered C1 position[4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control (QC) checkpoints to ensure scientific integrity.

Protocol 1: Regioselective Synthesis via Epoxide Thiolysis

Objective: Synthesize 3-methyl-1-(phenylsulfanyl)butan-2-ol with >99% regioselectivity. Causality & Rationale: Utilizing


 ensures kinetic control. A strong Brønsted acid would protonate the epoxide, leading to partial 

character and a loss of regioselectivity due to the stabilizing effect of the adjacent isopropyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-methyl-1,2-epoxybutane (10.0 mmol, 1.0 eq) and thiophenol (10.5 mmol, 1.05 eq) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalytic Activation: Add

    
     (0.5 mmol, 5 mol%) in one portion. Caution: Thiophenol is highly odorous; perform strictly in a fume hood.
    
  • Reaction: Stir the mixture at 25 °C for 1.5 hours.

  • QC Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active thiophenol spot and the appearance of a more polar, UV-active spot confirms conversion.

  • Workup: Quench the reaction with 15 mL of saturated aqueous

    
    . Rationale: This neutralizes any trace acids and converts unreacted thiophenol into its water-soluble sodium salt, allowing for easy removal during extraction.
    
  • Extraction & Drying: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • QC Checkpoint 2 (Validation): Analyze the crude product via

    
    -NMR. The carbinol proton (H-C2) should appear as a distinct multiplet around 3.5–3.7 ppm. The absence of a signal corresponding to a primary alcohol confirms the >99:1 regioselectivity.
    
Protocol 2: Chemoselective Oxidation to -Hydroxy Sulfoxide

Objective: Activate the sulfide for downstream olefination without over-oxidizing to the sulfone. Causality & Rationale: Oxidation is performed at strictly -78 °C using exactly 1.05 equivalents of mCPBA. The low temperature kinetically traps the intermediate sulfoxide. Quenching the reaction before warming prevents the second oxidation step.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 3-methyl-1-(phenylsulfanyl)butan-2-ol (5.0 mmol) in 15 mL anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Dissolve mCPBA (5.25 mmol, 1.05 eq, assuming 77% purity) in 10 mL DCM. Add this solution dropwise over 20 minutes to the reaction flask.

  • Reaction: Stir at -78 °C for 1 hour.

  • QC Checkpoint 1 (In-Process): Take a 0.1 mL aliquot, quench with

    
    , and analyze via GC-MS. The molecular ion peak must shift from 
    
    
    
    196 (Sulfide) to
    
    
    212 (Sulfoxide). A peak at
    
    
    228 indicates unwanted sulfone formation.
  • Quenching (Critical Step): While still at -78 °C, add 10 mL of saturated aqueous

    
    . Rationale: This destroys any unreacted peroxide immediately. Allowing the reaction to warm before quenching is the primary cause of sulfone contamination.
    
  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract with DCM, wash with saturated

    
     to remove m-chlorobenzoic acid, dry, and concentrate to yield the pure 
    
    
    
    -hydroxy sulfoxide.

References

  • Shanklin, J. R., Johnson, C. R., Ollinger, J., & Coates, R. M. (1973). Chemistry of sulfoxides and related compounds. XLIII. Conversion of ketones to epoxides via .beta.-hydroxy sulfides. Journal of the American Chemical Society, 95(10), 3429–3431. URL:[Link]

  • MacPherson, L. J., et al. (2000). Bidentate metalloprotease inhibitors. US Patent 6121272A. United States Patent and Trademark Office.
  • Yadav, V., et al. (2015). Solvent-Mediated Switching Between Oxidative Addition and Addition-Oxidation: Access to β-Hydroxysulfides. Tetrahedron Letters. ResearchGate. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling Protocols for 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, bifunctional building blocks are critical for constructing complex molecular architectures. 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9) is a highly versatile intermediate featuring both a secondary alcohol and a phenyl thioether moiety. While its structural duality enables diverse functionalization—ranging from cross-coupling reactions to asymmetric oxidations—it also introduces specific environmental, health, and safety (EHS) challenges. This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, handling protocols, and self-validating safety workflows required for the optimal use of this compound.

Physicochemical Profiling & Structural Causality

Understanding the behavior of 3-methyl-1-(phenylsulfanyl)butan-2-ol requires analyzing the distinct reactivity of its functional groups:

  • The Phenyl Thioether Moiety: Unlike highly volatile low-molecular-weight alkyl thiols, the phenyl sulfide group exhibits lower volatility due to increased molecular weight and π-π stacking interactions. However, it still possesses unshared electron pairs on the nucleophilic sulfur atom, which interact strongly with olfactory receptors to produce a characteristic malodor[1]. Furthermore, this sulfur center is highly susceptible to electrophilic attack and auto-oxidation.

  • The Secondary Alcohol & Isopropyl Group: The hydroxyl group at the C2 position provides a handle for esterification or oxidation to a ketone. Crucially, the adjacent isopropyl group (at C3) introduces significant steric hindrance. This steric bulk kinetically slows down reactions at the adjacent centers, meaning that both targeted synthetic oxidations and waste-quenching reactions require prolonged reaction times or excess reagents to achieve completion.

Causality in Storage: Because the thioether is prone to slow auto-oxidation into trace sulfoxides upon prolonged exposure to atmospheric oxygen and light, the compound must be stored under an inert atmosphere (Argon or N₂) at room temperature. Trace sulfoxides can severely poison palladium catalysts in downstream cross-coupling applications.

Toxicological & EHS Assessment

Based on Global Harmonized System (GHS) classifications, 3-methyl-1-(phenylsulfanyl)butan-2-ol is categorized with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Environmental Toxicity: Organosulfur compounds generally exhibit high aquatic toxicity. Release into the environment must be strictly avoided. All contaminated labware must undergo chemical quenching prior to standard hazardous waste disposal[1].

Quantitative Data & Physical Properties

To facilitate rapid reference during experimental design, the core physicochemical parameters are summarized below:

PropertyValueReference
Chemical Name 3-Methyl-1-(phenylsulfanyl)butan-2-ol
CAS Number 343331-59-9,[2]
Molecular Formula C₁₁H₁₆OS[3]
Molecular Weight 196.31 g/mol [2],[3]
Standard Purity ≥95% (NMR/HPLC verified)[3]
Physical State Liquid
Storage Conditions Room Temperature, Inert Atmosphere

Experimental Protocols: Safe Handling & Quenching

To ensure scientific integrity and laboratory safety, handling this compound requires a self-validating system where every step actively prevents exposure and degradation.

Air-Free Transfer Methodology

While not pyrophoric, the compound's sensitivity to auto-oxidation necessitates air-free transfer techniques.

  • Preparation: Ensure the fume hood face velocity is maintained above 0.5 m/s.

  • Purging: Purge the receiving reaction flask with ultra-high-purity Argon for 15 minutes.

  • Transfer: Use a gas-tight glass syringe equipped with a stainless-steel needle. Flush the syringe with Argon three times before piercing the septum of the reagent bottle.

  • Delivery: Slowly inject the liquid into the reaction vessel to avoid aerosolization, which exacerbates odor and inhalation risks.

Odor Control and Bleach Quenching Protocol

The malodor of organosulfur compounds is neutralized by oxidizing the volatile sulfide into a highly polar, water-soluble, and odorless sulfone[1].

  • Why Bleach? Sodium hypochlorite (NaOCl) acts as a strong electrophilic oxidant. The nucleophilic sulfur attacks the electrophilic oxygen, rapidly forming a sulfoxide, and subsequently a sulfone.

  • Protocol:

    • Prepare a 10% aqueous bleach solution in a wide-mouth plastic container inside the fume hood.

    • Submerge all contaminated glassware, syringes, and septa completely in the bleach bath.

    • Critical Causality Step: Allow the materials to soak for a minimum of 24 hours. The steric hindrance from the isopropyl group slows the oxidation kinetics; premature removal will result in residual malodor[1].

    • Dispose of the oxidized bleach solution as aqueous hazardous waste.

Visualizations

The following diagrams map the logical relationships of the compound's degradation and the required handling workflow.

OxidationPathway A 3-Methyl-1-(phenylsulfanyl) butan-2-ol (Odorous Thioether) B Sulfoxide Derivative (Intermediate) A->B NaOCl (Bleach) Fast Kinetics C Sulfone Derivative (Odorless, Water-Soluble) B->C Excess NaOCl Slow Kinetics (Steric Hindrance)

Oxidative quenching pathway of the thioether moiety to eliminate malodor.

HandlingWorkflow Step1 1. Fume Hood Setup (Face Velocity > 0.5 m/s) Step2 2. Inert Gas Purging (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Air-Free Transfer (Gas-Tight Syringe) Step2->Step3 Step4 4. Bleach Quenching (10% NaOCl for 24h) Step3->Step4

Step-by-step safe handling and odor-quenching workflow for thioethers.

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure for Stench Chemicals." UW EHS. URL:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Executive Summary & Strategic Importance

The synthesis of chiral


-hydroxy thioethers is a critical operation in modern drug development. Specifically, 3-Methyl-1-(phenylsulfanyl)butan-2-ol  serves as a highly versatile chiral building block. Its unique structural motif—a secondary carbinol flanked by a bulky hydrophobic isopropyl group and a polarizable phenylthio ether—makes it an ideal precursor for chiral sulfoxide ligands, organocatalysts, and pharmacophores in protease inhibitors.

Achieving high enantiomeric excess (ee > 99%) for this molecule traditionally relied on stoichiometric chiral auxiliaries. However, modern process chemistry demands catalytic, atom-economical, and scalable approaches. This application note details two state-of-the-art methodologies: Biocatalytic Asymmetric Ketone Reduction and Chemo-catalytic Epoxide Thiolysis . By examining the causality behind these reaction designs, this guide provides self-validating protocols to ensure absolute stereocontrol and process reliability.

Mechanistic Pathways & Causality

To engineer a robust synthesis, one must understand the steric and electronic microenvironments governing the stereochemical outcome.

Pathway A: Biocatalytic Asymmetric Reduction (KRED)

Ketoreductases (KREDs) offer exquisite stereocontrol by differentiating the two substituents flanking the carbonyl of the precursor, 3-methyl-1-(phenylsulfanyl)butan-2-one. The enzyme's active site contains distinct binding pockets: a small hydrophobic pocket and a larger, more accommodating pocket [1].

  • Causality of Stereoselection: The bulky phenylthiomethyl group (

    
    ) is forced into the large pocket, while the isopropyl group (
    
    
    
    ) fits tightly into the small pocket. This rigid binding conformation dictates the trajectory of hydride transfer from the NADPH cofactor, enforcing strict adherence to Prelog’s rule and resulting in >99% ee [2].
  • Cofactor Economics: Because NADPH is prohibitively expensive for stoichiometric use, a coupled Glucose Dehydrogenase (GDH) system is employed to continuously regenerate NADPH from NADP+ using inexpensive D-glucose.

BiocatalyticCascade Ketone 3-Methyl-1-(phenylsulfanyl) butan-2-one KRED KRED Enzyme Ketone->KRED Alcohol Chiral 3-Methyl-1-(phenylsulfanyl) butan-2-ol Glucose D-Glucose GDH GDH Enzyme Glucose->GDH Gluconate D-Gluconic Acid KRED->Alcohol NADP NADP+ KRED->NADP GDH->Gluconate NADPH NADPH GDH->NADPH Cofactor Regeneration NADPH->KRED Hydride Transfer NADP->GDH

Fig 1: Biocatalytic cascade for KRED-mediated asymmetric reduction with GDH cofactor recycling.

Pathway B: Chemo-catalytic Epoxide Thiolysis

An alternative route involves the regioselective ring-opening of enantiopure (S)-1,2-epoxy-3-methylbutane (obtained via Jacobsen’s Hydrolytic Kinetic Resolution) with thiophenol [3].

  • Causality of Regioselection: Under mild basic conditions, the thiophenolate anion acts as a soft nucleophile. The

    
     attack occurs preferentially at the less sterically hindered terminal carbon (C1) rather than the isopropyl-substituted C2. This preserves the integrity of the C2 stereocenter, directly yielding the target 
    
    
    
    -hydroxy thioether without racemization.

EpoxideOpening Racemic Racemic 1,2-epoxy- 3-methylbutane Chiral (S)-1,2-epoxy- 3-methylbutane Racemic->Chiral HKR (Salen-Co) Diol (R)-Diol Byproduct Racemic->Diol H2O Product (S)-3-Methyl-1-(phenylsulfanyl) butan-2-ol Chiral->Product SN2 Attack at C1 PhSH Thiophenol (PhSH) + Base Catalyst PhSH->Product

Fig 2: Chemo-catalytic route via HKR of racemic epoxide followed by regioselective thiolysis.

Quantitative Data Presentation

The selection of the appropriate synthetic route depends on the specific constraints of the manufacturing environment. The table below summarizes the comparative metrics of both methodologies.

Performance MetricBiocatalytic Reduction (KRED)Chemo-catalytic Epoxide Thiolysis
Enantiomeric Excess (ee) > 99.5%~ 98.0% (dependent on HKR step)
Regioselectivity N/A (Direct reduction)> 95:5 (C1 vs C2 attack)
Isolated Yield 88 - 92%80 - 85% (over 2 steps)
Reaction Temperature 30 °C0 °C to 25 °C
E-factor (Waste/Product) Moderate (Aqueous buffer waste)High (Heavy metals and organic solvents)
Primary Impurities Unreacted ketone (< 2%)Regioisomer, residual thiophenol

Experimental Protocols

Protocol A: Biocatalytic Reduction (Self-Validating System)

Reagents Required:

  • 3-methyl-1-(phenylsulfanyl)butan-2-one (100 mM)

  • KRED enzyme (e.g., KRED-101 or equivalent, 5 mg/mL)

  • Glucose Dehydrogenase (GDH, 2 mg/mL)

  • NADP+ (1 mM)

  • D-Glucose (150 mM)

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

Step-by-Step Methodology:

  • System Initialization: In a jacketed bioreactor, prepare the aqueous phase by dissolving D-glucose, NADP+, and the phosphate buffer. Adjust the temperature to exactly 30 °C.

  • Enzyme Activation: Add the GDH and KRED powders. Stir gently at 150 rpm for 10 minutes to ensure complete dissolution without inducing sheer stress on the proteins.

  • Substrate Addition: Dissolve the ketone substrate in a minimal amount of DMSO (final DMSO concentration

    
     5% v/v to prevent enzyme denaturation) and add it dropwise to the bioreactor.
    
  • Self-Validating Monitoring (Critical Step): Couple the reactor to an automated pH stat loaded with 1 M NaOH. Logic Check: The conversion of D-glucose to D-gluconic acid by GDH releases protons. If the pH stat is actively dosing NaOH to maintain pH 7.0, the coupled enzymatic cycle is functioning. If base consumption halts prematurely, the system has stalled (indicating cofactor depletion or enzyme inhibition).

  • Workup: Once base consumption ceases (typically 12-24 hours), extract the aqueous mixture with ethyl acetate (3 x volumes). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enantiopure alcohol.
    
Protocol B: Regioselective Ring-Opening of Epoxide

Reagents Required:

  • (S)-1,2-epoxy-3-methylbutane (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Triethylamine (

    
    , 0.1 equiv)
    
  • Solvent: Water or Ionic Liquid (e.g., [bmim][PF6]) for green chemistry compliance.

Step-by-Step Methodology:

  • Nucleophile Activation: In a round-bottom flask purged with nitrogen, dissolve thiophenol in the chosen solvent. Add

    
     dropwise at 0 °C. The slight basicity increases the nucleophilicity of the thiol by generating the thiophenolate anion in situ.
    
  • Epoxide Addition: Slowly add (S)-1,2-epoxy-3-methylbutane via syringe pump over 30 minutes to manage the exothermic ring-opening process and prevent thermal degradation.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Analysis (Critical Step): Monitor the reaction via

    
    -NMR of an aliquot. Logic Check: The target secondary alcohol exhibits a distinct carbinol proton multiplet at ~3.6 ppm. If nucleophilic attack occurred improperly at the C2 position, a methylene doublet at ~3.4 ppm (corresponding to the primary alcohol byproduct) will appear. A >95:5 integration ratio validates successful regiocontrol.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with dichloromethane, wash with 1 M NaOH (to remove unreacted thiophenol), dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
    

References

  • Cooperative chemoenzymatic and biocatalytic cascades to access chiral sulfur compounds bearing C(sp3)–S stereocentres. Nature Communications, 2024. Available at:[Link] [1]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate, 2023. Available at:[Link] [2]

  • Highly Regioselective Ring-Opening of Epoxides with Thiophenols in Ionic Liquids Without the Use of any Catalyst. Beilstein Journal of Organic Chemistry, 2006. Available at:[Link] [3]

Application Note: Reductive Cleavage of the Phenylsulfanyl Group in 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Principles

The phenylsulfanyl (phenylthio, –SPh) group is a highly versatile moiety in organic synthesis. It is frequently employed to stabilize adjacent carbanions for C–C bond formation or introduced via the nucleophilic ring-opening of epoxides with thiophenol. In the context of 3-methyl-1-(phenylsulfanyl)butan-2-ol (a


-hydroxy sulfide), the thioether acts as a temporary structural scaffold. Once its synthetic utility is fulfilled, the –SPh group must be chemoselectively cleaved to yield the target aliphatic alcohol, 3-methylbutan-2-ol [1].

The cleavage of unactivated C(sp³)–S bonds is thermodynamically challenging due to high bond dissociation energies and the poor leaving-group ability of the thiolate anion. Consequently, reductive desulfurization remains the premier strategy for this transformation[2]. Two distinct mechanistic pathways are predominantly utilized in modern drug development and synthesis:

  • Heterogeneous Catalytic Cleavage (Raney Nickel): This classic method relies on the strong affinity of sulfur for nickel. The substrate chemisorbs onto the metal surface, leading to homolytic C–S bond cleavage. The resulting carbon radical is rapidly quenched by hydrogen atoms embedded within the nickel lattice during catalyst preparation[3].

  • Homogeneous Single Electron Transfer (Lithium Naphthalenide): This approach utilizes a powerful radical anion (LiNp). The highly reducing LiNp donates an electron into the substrate, inducing fragmentation into a carbon radical and a thiolate anion. A subsequent rapid reduction by a second equivalent of LiNp generates a carbanion, which is protonated during aqueous workup to yield the desulfurized product[4].

Comparative Data: Method Selection

To assist researchers in selecting the optimal protocol for their specific synthetic sequence, the quantitative and qualitative parameters of both methods are summarized below.

ParameterProtocol A: Raney Nickel (Ra-Ni)Protocol B: Lithium Naphthalenide (LiNp)
Mechanism Heterogeneous Chemisorption / HydrogenationHomogeneous Single Electron Transfer (SET)
Typical Yield 80 – 95%75 – 90%
Reaction Time 2 – 4 hours (Reflux)30 – 60 minutes (-78 °C)
Chemoselectivity May reduce alkenes, alkynes, and nitro groups.Tolerates isolated alkenes; cleaves halogens/epoxides.
Byproducts Benzene, CyclohexaneNaphthalene, Thiophenol (easily separated)
Safety Profile High Risk: Catalyst is highly pyrophoric in air.Moderate Risk: Requires handling of reactive lithium.
Scalability Excellent for multi-gram to kilogram scale.Best suited for milligram to low-gram scale.

Visualization of the SET Cleavage Mechanism

SET_Mechanism Substrate 3-Methyl-1-(phenylsulfanyl) butan-2-ol LiNp1 SET from LiNp (1st Eq.) Substrate->LiNp1 RadAnion Radical Anion [R-S-Ph]•⁻ LiNp1->RadAnion Fragmentation C-S Cleavage RadAnion->Fragmentation Radical Carbon Radical [R•] + Thiolate [PhS⁻] Fragmentation->Radical LiNp2 SET from LiNp (2nd Eq.) Radical->LiNp2 Carbanion Carbanion [R⁻] LiNp2->Carbanion Protonation H+ Quench Carbanion->Protonation Product 3-Methylbutan-2-ol Protonation->Product

Figure 1: Mechanistic workflow of Single Electron Transfer (SET) C-S bond cleavage by LiNp.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Heterogeneous Desulfurization using Raney Nickel

Causality Note: Commercial Raney Nickel is stored in water to prevent autoignition. It must be meticulously washed with the reaction solvent (ethanol) prior to use, as residual water severely retards the hydrogen transfer kinetics required for efficient C–S cleavage[2].

Step-by-Step Methodology:

  • Catalyst Preparation: Transfer ~5.0 g of Raney Nickel (W-2 or W-4 grade) slurry to a 100 mL round-bottom flask. Decant the supernatant water. Wash the catalyst by adding 20 mL of absolute ethanol, swirling gently, and decanting. Repeat this ethanol wash three times to ensure complete water removal.

  • Reaction Setup: To the washed Raney Nickel, add a solution of 3-methyl-1-(phenylsulfanyl)butan-2-ol (1.0 g, ~5.1 mmol) dissolved in 30 mL of absolute ethanol.

  • Reflux: Equip the flask with a reflux condenser and flush the system with argon. Heat the suspension to a gentle reflux (78 °C) for 3 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material is strongly UV-active due to the phenyl ring. The reaction is complete when the UV-active spot disappears, replaced by a UV-inactive spot (3-methylbutan-2-ol) that stains readily with KMnO₄.

  • Workup & Safety: Cool the reaction to room temperature. CRITICAL: Filter the suspension through a pad of Celite. Never allow the Raney Nickel filter cake to dry out, as it will spontaneously ignite in air. Wash the filter cake with an additional 30 mL of ethanol.

  • Isolation: Carefully concentrate the filtrate under reduced pressure (Note: 3-methylbutan-2-ol is somewhat volatile; do not heat the rotavap bath above 30 °C). Purify the crude residue via short-path distillation or silica gel chromatography to yield the pure alcohol.

Protocol B: Homogeneous SET Cleavage using Lithium Naphthalenide (LiNp)

Causality Note: Quenching with a proton source (NH₄Cl) is critical to trap the highly basic carbanion intermediate generated by the second SET event, preventing unwanted elimination or polymerization side reactions[4].

Step-by-Step Methodology:

  • Reagent Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve naphthalene (1.96 g, 15.3 mmol, 3.0 equiv) in 20 mL of anhydrous THF. Add freshly cut, oil-free lithium metal ribbon (106 mg, 15.3 mmol, 3.0 equiv).

  • Reagent Validation: Stir the mixture vigorously at room temperature for 2 hours. The solution will transition from colorless to a deep, opaque dark green, confirming the successful generation of the LiNp radical anion.

  • Reaction Execution: Cool the dark green LiNp solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-methyl-1-(phenylsulfanyl)butan-2-ol (1.0 g, 5.1 mmol, 1.0 equiv) in 5 mL of anhydrous THF dropwise via syringe over 10 minutes.

  • In-Process Validation: The persistence of the dark green color during addition indicates an excess of the reducing agent. If the solution turns brown or clear, the LiNp has been depleted (potentially by adventitious moisture), and additional LiNp must be generated and added.

  • Quenching: After stirring at -78 °C for 45 minutes, quench the reaction by rapidly injecting 10 mL of saturated aqueous NH₄Cl solution. The green color will immediately dissipate, leaving a cloudy white/yellow mixture.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Dilute with 30 mL of diethyl ether and separate the layers. Extract the aqueous layer with ether (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude mixture via column chromatography. Naphthalene will elute first using 100% hexanes, followed by the target product, 3-methylbutan-2-ol, using a gradient of 10-20% ethyl acetate in hexanes.

References

Sources

Application Note & Protocols: Strategic Derivatization of 3-Methyl-1-(phenylsulfanyl)butan-2-ol for Applications in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a model compound featuring a β-hydroxy sulfide moiety. This structural motif is present in numerous biologically active molecules and serves as a valuable scaffold for chemical library synthesis.[1][2][3] This document outlines detailed protocols for targeted modification at two key reactive sites: the secondary alcohol and the thioether linkage. We present field-proven methodologies for esterification of the hydroxyl group via the Steglich protocol and for the controlled oxidation of the thioether to its corresponding sulfoxide and sulfone. The rationale behind each experimental choice is detailed, providing researchers with the necessary insights to adapt these protocols for the synthesis of novel derivatives with modulated physicochemical properties for applications in medicinal chemistry and drug development.

Introduction and Strategic Rationale

Organosulfur compounds are integral to medicinal chemistry, with the sulfur atom's ability to exist in various oxidation states providing a rich scaffold for molecular design.[4] The β-hydroxy sulfide unit, in particular, is a pharmacophore found in natural products and clinically significant synthetic drugs, such as the calcium channel blocker Diltiazem.[3] Derivatives of β-hydroxy sulfides have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.

3-Methyl-1-(phenylsulfanyl)butan-2-ol presents two orthogonal functional handles for derivatization:

  • The C2-Hydroxyl Group: A secondary alcohol that can be modified to alter polarity, lipophilicity, and metabolic stability. Esterification is a classic prodrug strategy to mask polar hydroxyls, potentially enhancing cell membrane permeability.[5]

  • The Thioether Sulfur Atom: This nucleophilic center can be oxidized to form sulfoxides and sulfones. This transformation profoundly impacts the molecule's properties, introducing a chiral center (in the case of the sulfoxide), increasing polarity, and creating new hydrogen bond acceptor sites.[6][7] Sulfoxide and sulfone moieties are themselves critical pharmacophores in numerous approved drugs.[8][9]

This guide provides robust protocols to selectively access these derivatives, enabling the systematic exploration of chemical space around the core scaffold.

Physicochemical Properties of Starting Material

PropertyValueSource
Compound Name 3-Methyl-1-(phenylsulfanyl)butan-2-ol-
Molecular Formula C₁₁H₁₆OSPubChem CID 138212 (analogue)[10]
Molecular Weight 196.31 g/mol PubChem CID 138212 (analogue)[10]
Appearance Colorless to pale yellow oil (predicted)-
Key Functional Groups Secondary Alcohol, Thioether (Sulfide)-

Strategic Overview of Derivatization Pathways

The derivatization strategy for 3-Methyl-1-(phenylsulfanyl)butan-2-ol is centered on the selective modification of its two primary functional groups. The following diagram illustrates the two main pathways described in this note.

G cluster_main Derivatization Strategy cluster_path1 Pathway 1: C2-Hydroxyl Modification cluster_path2 Pathway 2: Thioether Oxidation SM 3-Methyl-1-(phenylsulfanyl)butan-2-ol (Starting Material) Ester Ester Derivative (Modulated Lipophilicity) SM->Ester Steglich Esterification (R-COOH, DCC, DMAP) Sulfoxide Sulfoxide Derivative (Increased Polarity, Chiral Center) SM->Sulfoxide Controlled Oxidation (~1 eq. Oxidant) Sulfone Sulfone Derivative (H-Bond Acceptor) Sulfoxide->Sulfone Further Oxidation (>2 eq. Oxidant)

Caption: High-level overview of the two primary derivatization pathways.

Part 1: Derivatization at the C2-Hydroxyl Group

Application Focus: Ester Prodrug Synthesis

Esterification of the secondary alcohol serves to mask its polar nature, a common and effective strategy for improving the lipophilicity and membrane permeability of a parent compound. The resulting ester can be designed to be hydrolyzed by endogenous esterases in vivo, releasing the active parent alcohol. This section details the use of the Steglich esterification, a method renowned for its mild conditions, making it ideal for substrates that may be sensitive to acid or heat.[11][12][13]

Methodology: Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid.[14] The key to success with less nucleophilic secondary alcohols is the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as an acyl-transfer catalyst by reacting with the activated acid to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[12]

Protocol 1.1: Synthesis of an Ester Derivative

This protocol describes a general procedure for the esterification of 3-Methyl-1-(phenylsulfanyl)butan-2-ol with a generic carboxylic acid (R-COOH).

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq)

  • Carboxylic acid (R-COOH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in a small volume of anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Quality Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Expected Characterization:

  • ¹H NMR: Disappearance of the alcohol -OH proton signal. A downfield shift of the CH -OH proton (now CH -O-Acyl) by approximately 1.0-1.5 ppm.

  • IR Spectroscopy: Appearance of a strong C=O stretch characteristic of an ester at approximately 1735-1750 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol.

Part 2: Derivatization at the Thioether Linkage

Application Focus: Synthesis of Sulfoxides and Sulfones

Oxidation of the thioether to a sulfoxide or sulfone introduces functionality that can dramatically alter a compound's pharmacological profile. Sulfoxides are chiral, polar, and can act as hydrogen bond acceptors.[6] Sulfones are highly stable, polar, and potent hydrogen bond acceptors, often used to improve the metabolic stability and solubility of drug candidates.[7]

Methodology: Controlled Oxidation

The key to selective oxidation is careful control over the reaction conditions, particularly the stoichiometry of the oxidizing agent.[15] Using approximately one equivalent of a mild oxidant at low temperatures typically favors the formation of the sulfoxide.[16] Over-oxidation to the sulfone can be achieved by using an excess of the oxidant, often at room temperature or with gentle heating.[15][17] Oxone® (potassium peroxymonosulfate) is an effective, inexpensive, and environmentally benign oxidant for these transformations.[18]

Protocol 2.1: Selective Oxidation to the Sulfoxide

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 eq of KHSO₅)

  • Methanol (MeOH) and Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq) in a 1:1 mixture of MeOH:H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Oxone® (1.1 eq) in water.

  • Add the Oxone® solution dropwise to the stirred sulfide solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quality Control: Monitor the reaction by TLC. The product sulfoxide will have a lower Rf value than the starting sulfide.

  • Quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the pure sulfoxide.

Protocol 2.2: Complete Oxidation to the Sulfone

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq)

  • Oxone® (2.5 eq of KHSO₅)

  • Methanol (MeOH) and Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq) in a 1:1 mixture of MeOH:H₂O.

  • Add the Oxone® (2.5 eq, dissolved in a minimal amount of water) portion-wise to the sulfide solution at room temperature. An exotherm may be observed.

  • Stir the reaction vigorously at room temperature for 6-12 hours.

  • Quality Control: Monitor by TLC until the starting material and intermediate sulfoxide spots are consumed. The sulfone product will have the lowest Rf value.

  • Workup the reaction as described in Protocol 2.1 (quenching, extraction, and drying).

  • Purify by flash column chromatography or recrystallization to yield the pure sulfone.

Expected Characterization:

  • ¹H NMR: Protons on the carbon adjacent to the sulfur (Ph-S-CH₂ ) will experience a significant downfield shift. The shift is greater for the sulfone than the sulfoxide.

  • IR Spectroscopy: Sulfoxides show a strong S=O stretch around 1030-1070 cm⁻¹. Sulfones exhibit two strong S(=O)₂ stretches, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Experimental Workflow and Quality Control

This diagram outlines the complete workflow from starting material to purified and characterized final products, highlighting critical QC checkpoints.

G cluster_path1 Esterification Pathway cluster_path2 Oxidation Pathway start Starting Material 3-Methyl-1-(phenylsulfanyl)butan-2-ol p1_react p1_react start->p1_react p2_react_so p2_react_so start->p2_react_so p2_react_sone p2_react_sone start->p2_react_sone p1_qc1 QC 1: In-Process TLC {Monitor SM consumption | Visualize DCU precipitation} p1_react->p1_qc1 p1_workup p1_workup p1_qc1->p1_workup p1_purify Purification (Flash Chromatography) p1_workup->p1_purify p1_final Final Product: Ester {Characterization: NMR, IR, MS} p1_purify->p1_final p2_qc_so QC 2: In-Process TLC (Monitor SM consumption) p2_react_so->p2_qc_so p2_workup_so Workup & Purification p2_qc_so->p2_workup_so p2_final_so Final Product: Sulfoxide {Characterization: NMR, IR, MS} p2_workup_so->p2_final_so p2_qc_sone QC 3: In-Process TLC (Monitor Sulfoxide consumption) p2_react_sone->p2_qc_sone p2_workup_sone Workup & Purification p2_qc_sone->p2_workup_sone p2_final_sone Final Product: Sulfone {Characterization: NMR, IR, MS} p2_workup_sone->p2_final_sone

Caption: Detailed experimental workflow with integrated QC checkpoints.

Summary and Troubleshooting

DerivativeProtocolExpected Yield (Typical)Key Troubleshooting Point
Ester 1.170-90%Problem: Low conversion. Solution: Ensure anhydrous conditions. Use fresh DCC. Confirm catalytic activity of DMAP.
Sulfoxide 2.180-95%Problem: Over-oxidation to sulfone. Solution: Maintain low temperature (0 °C) and add oxidant slowly. Do not exceed 1.1 eq of oxidant.
Sulfone 2.285-98%Problem: Incomplete reaction (sulfoxide remains). Solution: Increase reaction time or add a slight additional excess of Oxone®.

Conclusion

The protocols detailed in this application note provide researchers with a validated and robust platform for the strategic derivatization of 3-Methyl-1-(phenylsulfanyl)butan-2-ol. By targeting the secondary alcohol and thioether functionalities, scientists can readily generate libraries of novel ester, sulfoxide, and sulfone analogues. These methods are broadly applicable and serve as a foundational guide for modulating the physicochemical and pharmacological properties of molecules containing the versatile β-hydroxy sulfide scaffold, thereby accelerating hit-to-lead optimization campaigns in drug discovery.

References

  • Photocatalytic Oxidation of Sulfides to Sulfoxides via a Mesoporous WO3 Catalyst. (n.d.). Google Scholar.
  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. (n.d.). Frontiers.
  • Oxidation of sulfides to sulfoxides with oxygen and sodium nitrate. (n.d.). RSC Publishing.
  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019, September 22). MDPI.
  • sulfoxides and sulfones: review. (2025, December 15). Indian Drugs.
  • Bioactive compounds containing a β-hydroxy sulfide unite. (n.d.). ResearchGate.
  • Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. (n.d.). SciELO.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (n.d.). ResearchGate.
  • SULFOXIDES AND SULFONES: REVIEW. (2024, February 21). ResearchGate.
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography. (2025, December). BenchChem.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Google Scholar.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). PMC.
  • β-Hydroxy sulfides and their syntheses. (n.d.). PMC - NIH.
  • Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026, January 29). Britannica.
  • β-Hydroxy sulfides and their syntheses. (2026, January 8). ResearchGate.
  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022, February 20). YouTube.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Google Scholar.
  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. (n.d.). Yashwantrao Chavan College of Science, Karad.
  • Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. (2019, March 22). RSC Publishing.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. (2025, August 5). ResearchGate.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • GC Derivatization. (n.d.). Regis Technologies.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2026, February 9). ResearchGate.
  • β-Hydroxy sulfides and their syntheses. (2018, July 5). PubMed.
  • 3-METHYL-2-BUTANOL synthesis. (n.d.). ChemicalBook.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.
  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. (n.d.). PMC.
  • 3-Methyl-2-((methylthio)methyl)but-2-enal. (2025, July 16). MDPI.
  • 3-Methyl-2-phenylbutan-2-ol. (n.d.). PubChem.

Sources

Application Notes and Protocols for Studying the Reaction Kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of β-Hydroxy Sulfides

3-Methyl-1-(phenylsulfanyl)butan-2-ol is a member of the β-hydroxy sulfide family, a class of compounds of significant interest in synthetic and medicinal chemistry. These molecules possess two key functional groups, a hydroxyl group and a thioether, in a 1,2-relationship. This arrangement imparts unique reactivity and makes them valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and biologically active compounds.[1][2] The interplay between the hydroxyl and sulfide moieties can influence the molecule's stability, reactivity, and interaction with biological targets. A thorough understanding of the reaction kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol is therefore crucial for optimizing synthetic routes, predicting degradation pathways, and developing novel therapeutics.

This application note provides a detailed guide to understanding and quantifying the reaction kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, with a focus on two of its most pertinent reactions: the oxidation of the sulfide group and the esterification of the hydroxyl group.

I. Core Principles of Reactivity

The unique structural characteristics of β-hydroxy sulfides, combining the reactivity of both thioether and hydroxyl groups, make them versatile for various chemical transformations.[1] The sulfur atom, being more polarizable and less basic than oxygen, renders the thioether group a good nucleophile.[3] The adjacent hydroxyl group can participate in intramolecular interactions and can be a target for derivatization, such as esterification.

II. Reaction Kinetics of Sulfide Oxidation

The oxidation of the sulfide group in 3-Methyl-1-(phenylsulfanyl)butan-2-ol to the corresponding sulfoxide is a common and important transformation. This reaction can be achieved using a variety of oxidizing agents, and understanding its kinetics is vital for controlling the reaction outcome and preventing over-oxidation to the sulfone. Thioethers are known to react with hydroxyl radicals (HO•) via one-electron oxidation.[4]

Protocol 1: Kinetic Analysis of Sulfide Oxidation using Hydrogen Peroxide

This protocol outlines a method for determining the rate law and rate constant for the oxidation of 3-Methyl-1-(phenylsulfanyl)butan-2-ol with hydrogen peroxide, a common and relatively mild oxidizing agent.

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-ol

  • Hydrogen peroxide (30% w/w solution)

  • Methanol (or another suitable solvent)

  • Perchloric acid (as a catalyst, optional)

  • Sodium thiosulfate (for quenching)

  • Potassium iodide

  • Starch indicator solution

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Stopwatch

  • Burette and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of 3-Methyl-1-(phenylsulfanyl)butan-2-ol and H2O2 in methanol. B Equilibrate solutions to the desired reaction temperature in a thermostated bath. A->B C Initiate the reaction by mixing the reactant solutions in the reaction vessel. B->C D Start the stopwatch simultaneously. C->D E Withdraw aliquots at regular time intervals. D->E:w F Quench the reaction in the aliquot by adding it to an acidic solution of potassium iodide. E->F G Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. F->G H Record the volume of titrant used. G->H I Calculate the concentration of unreacted H2O2 at each time point. H->I J Plot concentration vs. time to determine the reaction order and rate constant. I->J

Workflow for Kinetic Analysis of Sulfide Oxidation.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of known concentrations of 3-Methyl-1-(phenylsulfanyl)butan-2-ol and hydrogen peroxide in methanol. For example, 0.1 M of the substrate and 0.2 M of H₂O₂.

  • Reaction Initiation: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a specific volume of the substrate solution. Initiate the reaction by adding the hydrogen peroxide solution and start the stopwatch.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a fixed volume of the reaction mixture (e.g., 2 mL).

  • Quenching and Titration: Immediately add the aliquot to a flask containing an excess of potassium iodide in an acidic solution. The unreacted hydrogen peroxide will oxidize the iodide to iodine. Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis: The concentration of hydrogen peroxide at each time point can be calculated from the volume of sodium thiosulfate used. By keeping the concentration of 3-Methyl-1-(phenylsulfanyl)butan-2-ol in large excess, pseudo-first-order kinetics with respect to hydrogen peroxide can be determined. The experiment should be repeated with different initial concentrations of both reactants to determine the overall order of the reaction.

Data Presentation:

Time (min)Volume of Na₂S₂O₃ (mL)[H₂O₂] (M)ln[H₂O₂]1/[H₂O₂] (M⁻¹)
0Initial Titration[H₂O₂]₀ln[H₂O₂]₀1/[H₂O₂]₀
5V₁[H₂O₂]₁ln[H₂O₂]₁1/[H₂O₂]₁
10V₂[H₂O₂]₂ln[H₂O₂]₂1/[H₂O₂]₂
15V₃[H₂O₂]₃ln[H₂O₂]₃1/[H₂O₂]₃
...............

By plotting ln[H₂O₂] versus time, a linear relationship will indicate a first-order reaction with respect to H₂O₂. The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

III. Reaction Kinetics of Esterification

The hydroxyl group of 3-Methyl-1-(phenylsulfanyl)butan-2-ol can undergo esterification with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[5]

Protocol 2: Kinetic Study of Acid-Catalyzed Esterification

This protocol describes a method to follow the kinetics of the esterification of 3-Methyl-1-(phenylsulfanyl)butan-2-ol with acetic acid.

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • A suitable high-boiling solvent (e.g., toluene)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous sodium sulfate (for drying)

  • Gas chromatograph (GC) with a suitable column and FID detector

  • Thermostated reaction vessel with a reflux condenser and a sampling port

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation A Charge the reaction vessel with 3-Methyl-1-(phenylsulfanyl)butan-2-ol, acetic acid, and solvent. B Heat the mixture to the desired reaction temperature under reflux. A->B C Add the sulfuric acid catalyst to initiate the reaction and start the timer. B->C D Withdraw aliquots at specific time intervals through the sampling port. C->D E Quench the aliquot with cold sodium bicarbonate solution. D->E F Extract the organic layer with a suitable solvent (e.g., diethyl ether). E->F G Dry the organic extract over anhydrous sodium sulfate. F->G H Analyze the sample by Gas Chromatography (GC) to determine the concentration of the ester product and remaining alcohol. G->H I Plot the concentration of the product (or reactant) as a function of time. H->I J Determine the reaction order and rate constant from the integrated rate laws. I->J

Workflow for Kinetic Study of Esterification.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add known amounts of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a large excess of glacial acetic acid (to ensure pseudo-first-order conditions with respect to the alcohol), and toluene.

  • Temperature Equilibration: Heat the mixture to a constant temperature (e.g., 100°C) using an oil bath.

  • Reaction Initiation: Add a catalytic amount of concentrated sulfuric acid to the mixture and start the timer.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Workup: Quench the reaction by adding the aliquot to a vial containing a cold, saturated solution of sodium bicarbonate. Extract the organic components with a small volume of diethyl ether. Dry the ether layer with anhydrous sodium sulfate.

  • GC Analysis: Inject a sample of the dried organic layer into a gas chromatograph to determine the relative concentrations of the starting alcohol and the ester product. A calibration curve should be prepared beforehand to correlate peak areas with concentrations.

  • Kinetic Analysis: Plot the concentration of 3-Methyl-1-(phenylsulfanyl)butan-2-ol versus time. The data can then be tested against integrated rate law equations to determine the order of the reaction and the rate constant.

Data Presentation:

Time (min)GC Peak Area (Alcohol)GC Peak Area (Ester)[Alcohol] (M)ln[Alcohol]
0A₀0[Alcohol]₀ln[Alcohol]₀
10A₁P₁[Alcohol]₁ln[Alcohol]₁
20A₂P₂[Alcohol]₂ln[Alcohol]₂
30A₃P₃[Alcohol]₃ln[Alcohol]₃
...............

A plot of ln[Alcohol] against time yielding a straight line would confirm pseudo-first-order kinetics.

IV. Mechanistic Considerations

The study of reaction kinetics provides valuable insights into the reaction mechanism. For instance, the dependence of the reaction rate on the concentration of the acid catalyst in the esterification reaction can help elucidate the role of the catalyst in the protonation steps of the mechanism.

Reaction Pathway for Acid-Catalyzed Esterification:

G cluster_mech Esterification Mechanism Reactants Alcohol + Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product Ester + Water Protonated_Ester->Product - H+

Simplified Esterification Pathway.

V. Conclusion

The protocols detailed in this application note provide a robust framework for investigating the reaction kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol. By systematically varying experimental parameters such as reactant concentrations and temperature, researchers can gain a comprehensive understanding of the factors governing the reactivity of this important class of molecules. This knowledge is instrumental in the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical and allied industries.

References

  • Fiveable. (2025, August 15). β-Hydroxy thioesters Definition.
  • Beilstein J. Org. Chem. (2018). β-Hydroxy sulfides and their syntheses. ResearchGate.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • RSC Publishing. (n.d.). Determination of kinetic parameters for 3α-hydroxysteroid dehydrogenase using the five major bile acids and their conjugates as substrates and correlation with their structure and solubility.
  • PMC. (2022, June 11). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine.
  • PMC. (2018, July 5). β-Hydroxy sulfides and their syntheses. NIH.
  • CEM Corporation. (2017). Esterification Experiment. AWS.
  • PubMed. (2018, July 5). β-Hydroxy sulfides and their syntheses.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the synthesis troubleshooting center. The preparation of β-hydroxy sulfides, such as our target 3-methyl-1-(phenylsulfanyl)butan-2-ol , is a fundamental transformation in medicinal chemistry and drug development[1]. The most atom-economical and stereocontrolled route to this scaffold is the regioselective ring-opening of 2-isopropyloxirane (1,2-epoxy-3-methylbutane) by thiophenol[1].

While this thiolysis appears straightforward on paper, bench scientists frequently encounter yield-limiting hurdles: poor regioselectivity, oxidative dimerization of the nucleophile, and sluggish kinetics. In this guide, I will break down the causality behind these failures and provide a self-validating, field-proven protocol to achieve >95% yield.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify the specific failure mode. Use the workflow below to map your analytical observations (via LC-MS, TLC, or 1H-NMR) to the correct mechanistic intervention.

TroubleshootingWorkflow A Yield Loss: 3-Methyl-1-(phenylsulfanyl)butan-2-ol B Analyze Crude Mixture (LC-MS / 1H-NMR) A->B C High Diphenyl Disulfide (PhS-SPh Detected) B->C E Poor Regioselectivity (C2 Attack Isomer) B->E G Incomplete Conversion (Unreacted Epoxide) B->G D Degas Solvents & Apply Strict Ar/N2 C->D F Switch to ZnCl2 in H2O (Promotes SN2 at C1) E->F H Optimize Base/Catalyst or Increase Time G->H

Fig 1. Diagnostic workflow for troubleshooting yield loss in β-hydroxy sulfide synthesis.

Part 2: Frequently Asked Questions (Troubleshooting Causality)

Q1: My LC-MS shows a massive peak for diphenyl disulfide (m/z 218) and very little product. What is happening? A1: Thiophenol is highly susceptible to aerobic oxidation. In the presence of O₂, a peroxy radical forms, which abstracts a hydrogen from thiophenol to generate a thiyl radical. These radicals rapidly recombine to form diphenyl disulfide (PhS-SPh), permanently depleting your nucleophile pool[1]. The Fix: You must treat this as an air-sensitive reaction. Sparge your solvents with nitrogen for at least 15 minutes prior to use. If you cannot maintain a strict inert atmosphere, consider adding a mild, inexpensive reducing agent like Rongalite (sodium formaldehyde sulfoxylate) to the reaction mixture, which reduces disulfides back to reactive thiols in situ[1].

Q2: NMR indicates a mixture of two isomers. Why am I losing regioselectivity? A2: You are observing a mixture of the desired C1-attack product (3-methyl-1-(phenylsulfanyl)butan-2-ol) and the C2-attack byproduct (3-methyl-2-(phenylsulfanyl)butan-1-ol). The epoxide ring-opening is governed by the competition between steric hindrance and carbocation stability. Under purely basic conditions, the thiophenolate anion attacks the less sterically hindered terminal carbon (C1) via a strict Sₙ2 mechanism. However, if you are using strong Brønsted or Lewis acids to activate the epoxide, you may be shifting the transition state toward an Sₙ1-like pathway. The isopropyl group stabilizes the partial positive charge at C2, inviting nucleophilic attack there. The Fix: Switch to a milder, highly regioselective catalytic system. Zinc(II) chloride in water at 30 °C has been proven to yield near-quantitative regioselectivity for the less hindered β-carbon[1].

Q3: The reaction stalls at 50% conversion. How can I drive it to completion without increasing side reactions? A3: 2-isopropyloxirane is relatively bulky, which can sterically retard the nucleophilic approach. If you are running the reaction in a standard organic solvent (like CH₂Cl₂) without a catalyst, the kinetics will be sluggish[2]. The Fix: Leverage the hydrophobic effect. By running the reaction in water (with ZnCl₂) or in an ionic liquid, the organic reactants are forced into highly concentrated hydrophobic droplets. This proximity effect, combined with the hydrogen-bond activation of the epoxide oxygen by the solvent, dramatically accelerates the reaction without requiring harsh heating[1],[3].

Part 3: Quantitative Catalyst Comparison

To aid in your experimental design, below is a comparative matrix of catalytic systems for the thiolysis of aliphatic epoxides with thiophenol.

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C1:C2)Key Advantage
ZnCl₂ (10 mol%) H₂O30298>99:1Environmentally benign, highest regioselectivity[1].
Cyanuric Chloride (2 mol%) Solvent-free2519298:2Extremely fast kinetics, low catalyst loading[2].
Catalyst-Free Ionic Liquid2539599:1Reusable solvent system, mild conditions[3].
Et₃N (1.1 eq) MeOH2548595:5Traditional baseline; prone to slower kinetics.

Part 4: Self-Validating Experimental Protocol

Based on the data above, the ZnCl₂-catalyzed aqueous thiolysis is the most robust method for synthesizing 3-methyl-1-(phenylsulfanyl)butan-2-ol. This protocol is designed with built-in validation steps to ensure success.

Reagents Required:

  • 2-Isopropyloxirane (1,2-epoxy-3-methylbutane): 1.0 eq (10.0 mmol, 861 mg)

  • Thiophenol: 1.05 eq (10.5 mmol, 1.16 g) Note: Highly toxic and malodorous.

  • Zinc(II) chloride (ZnCl₂): 0.1 eq (1.0 mmol, 136 mg)

  • Deionized Water: 20 mL (Degassed)

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Vigorously sparge 20 mL of deionized water with N₂ gas for 15 minutes to remove dissolved oxygen. Validation: Failure to degas will result in a yellow tint during the reaction, indicating disulfide formation.

  • Catalyst Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ZnCl₂ (136 mg) in the degassed water.

  • Substrate Addition: Add 2-isopropyloxirane (861 mg) to the aqueous solution. Validation: You will observe a distinct biphasic mixture.

  • Nucleophile Introduction: Flush the headspace with N₂. Using a syringe, add thiophenol (1.16 g) dropwise over 5 minutes.

  • Reaction Execution: Stir the mixture vigorously (≥1000 rpm) at 30 °C. The high shear rate is required to maximize the interfacial surface area between the water and the organic droplets.

  • In-Process Monitoring: After 2 hours, sample the organic phase. Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of the epoxide (R_f ~ 0.6) and a dominant, UV-active product spot (R_f ~ 0.3) that stains yellow with KMnO₄.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to remove any unreacted thiophenol, followed by brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (gradient elution: 100% Hexane to 90:10 Hexane:EtOAc) to yield pure 3-methyl-1-(phenylsulfanyl)butan-2-ol as a clear oil.

References

  • β-Hydroxy sulfides and their syntheses Beilstein Journal of Organic Chemistry (via NIH PubMed Central). URL:[Link]

  • Cyanuric Chloride: an Efficient Catalyst for Ring Opening of Epoxides with Thiols Under Solvent-Free Conditions Australian Journal of Chemistry. URL:[Link]

  • Highly Regioselective Ring-Opening of Epoxides with Thiophenols in Ionic Liquids Without the Use of any Catalyst Letters in Organic Chemistry (via ResearchGate). URL:[Link]

Sources

Technical Support Center: Overcoming Low Diastereoselectivity in the Oxidation of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing poor diastereomeric ratios (dr) when oxidizing the


-hydroxy sulfide 3-methyl-1-(phenylsulfanyl)butan-2-ol  to its corresponding sulfoxide.

Below, you will find mechanistic troubleshooting, comparative data, and self-validating protocols to help you achieve catalyst-controlled stereoselectivity.

Core Challenge: Why is Diastereoselectivity Low?

3-Methyl-1-(phenylsulfanyl)butan-2-ol contains a pre-existing chiral center at the C2 position (bearing the hydroxyl group) and a bulky isopropyl group at C3. When oxidizing the thioether to a sulfoxide, a new chiral center is generated at the sulfur atom.

If you are using standard undirected oxidants like m-CPBA or


, you will typically observe a near 1:1 mixture of syn and anti diastereomers. The Causality:  The C1-C2 bond undergoes free rotation in solution. Because the oxidant approaches from the bulk solvent, the steric bias provided by the C3 isopropyl group is too distant to effectively shield one face of the sulfur atom. To overcome this, you must utilize the adjacent hydroxyl group as an intramolecular directing anchor.

Frequently Asked Questions (FAQs)

Q1: I am using m-CPBA at -78 °C, but my dr is still 1.2:1. Will lowering the temperature further help? No. Lowering the temperature will not overcome the fundamental lack of facial bias in an undirected oxidation. The transition state energy difference between the syn and anti approach of m-CPBA is negligible. You must switch to a metal-directed oxidation strategy [1].

Q2: How does Vanadium (


) improve the diastereoselectivity? 
Vanadium(IV) oxide bis(acetylacetonate) acts as a template. The 

-hydroxyl group of your substrate displaces an acetylacetonate ligand, forming a V(V)-alkoxide chelate. When tert-butyl hydroperoxide (TBHP) is added, it also coordinates to the vanadium center. This locks the molecule into a rigid 5-membered chelate ring. The bulky isopropyl group forces the sulfur atom into a specific rotamer to minimize steric clash, ensuring the peroxo oxygen is delivered strictly to one face of the sulfur (yielding >95:5 anti selectivity) [2].

Q3: Can I use Titanium instead of Vanadium? Yes. If you require the syn diastereomer, or if you want to override the substrate's inherent bias entirely, you can use the Modified Kagan-Modena Oxidation (


, diethyl tartrate, and TBHP). The chiral titanium-tartrate complex dictates the facial attack, allowing for reagent-controlled stereoselectivity regardless of the C3 isopropyl group's orientation [1].

Q4: What if I protect the hydroxyl group (e.g., as a TBS ether) before oxidation? Protecting the hydroxyl group removes its ability to coordinate with directing metals. While a bulky TBS group might slightly increase the steric bias for an m-CPBA oxidation (perhaps pushing the dr to 3:1), it will never match the >95:5 precision of a metal-directed intramolecular oxygen transfer.

Mechanistic Pathways & Workflow Visualizations

The following diagram illustrates the logical divergence between undirected and metal-directed oxidation pathways.

Mechanism Substrate 3-Methyl-1-(phenylsulfanyl) butan-2-ol (Chiral C2) Undirected mCPBA Oxidation (Undirected) Substrate->Undirected Directed VO(acac)2 / TBHP (OH-Directed) Substrate->Directed LowDR Low Diastereoselectivity (~1:1 syn:anti) Undirected->LowDR Random facial attack Coordination V(V)-Alkoxide Chelate Directed->Coordination OH coordination HighDR High Diastereoselectivity (>95:5 anti:syn) Coordination->HighDR Intramolecular O-transfer

Caption: Mechanistic pathways comparing undirected (mCPBA) and directed (Vanadium) oxidations.

Comparative Data: Oxidation Strategies

Use the table below to select the appropriate oxidation system based on your target diastereomer and acceptable reaction times.

Oxidation SystemReagentsPrimary MechanismTypical dr (anti:syn)Reaction TimeYield
Undirected m-CPBA, DCM, -20 °CIntermolecular1.2 : 12 hours>90%
Vanadium-Directed

, TBHP, DCM, 0 °C
Intramolecular Chelate>95 : 5 4-6 hours85-90%
Titanium-Directed (Kagan)

, (+)-DET, TBHP
Catalyst-Controlled5 : 9512-24 hours75-80%

Standard Operating Procedure: Vanadium-Directed Oxidation

This protocol utilizes


 to achieve high anti diastereoselectivity. It is designed as a self-validating system : the visual color changes of the vanadium complex act as built-in quality control checkpoints for the active catalytic species.
Materials Required:
  • 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq, ~5 mmol)

  • 
     (5 mol%, Catalyst)
    
  • tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 1.1 eq)

  • Anhydrous Dichloromethane (DCM, 25 mL)

  • Saturated aqueous

    
     (for quenching)
    
Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 3-methyl-1-(phenylsulfanyl)butan-2-ol in 25 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Catalyst Activation: Add 5 mol% of

    
     to the stirring solution.
    
    • Self-Validation Checkpoint 1: The solution will turn a distinct blue-green color, confirming the presence of the V(IV) species. Stir for 10 minutes to allow the substrate's hydroxyl group to coordinate.

  • Oxidant Addition: Slowly add TBHP (1.1 eq) dropwise over 15 minutes via a syringe pump, maintaining the internal temperature at 0 °C.

    • Self-Validation Checkpoint 2: Upon addition of TBHP, the solution will immediately shift to a dark red/brown color. This confirms the successful formation of the active V(V)-peroxo-alkoxide intermediate [2]. If the solution remains blue-green, your TBHP has degraded.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The sulfoxide will appear as a significantly more polar spot compared to the starting sulfide.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous

    
    . Stir vigorously for 30 minutes.
    
    • Self-Validation Checkpoint 3: The red/brown color will dissipate as the excess peroxide is destroyed and the vanadium is reduced.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry over

    
    , and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the pure anti-sulfoxide.
    
Experimental Workflow Diagram

Workflow Step1 Step 1: Dissolve Substrate (in dry DCM, 0 °C) Step2 Step 2: Add VO(acac)2 (1-5 mol%) Step1->Step2 Step3 Step 3: Dropwise TBHP (1.1 eq, maintain 0 °C) Step2->Step3 Step4 Step 4: Stir & Monitor (TLC/HPLC) Step3->Step4 Step5 Step 5: Quench & Extract (Na2S2O3 / DCM) Step4->Step5 Result Pure anti-Sulfoxide (Chromatography) Step5->Result

Caption: Step-by-step workflow for the Vanadium-catalyzed directed oxidation of beta-hydroxy sulfides.

References

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578–4611.[Link]

  • Wu, Y.-D., & Lai, D. K. W. (2005). A Density Functional Study on the Stereocontrol of the Sharpless Epoxidation and Vanadium-Catalyzed Oxidation of Sulfides by Hydrogen Peroxide. Journal of the American Chemical Society, 127(10), 3624–3634.[Link]

Stability issues of 3-Methyl-1-(phenylsulfanyl)butan-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the stability of 3-Methyl-1-(phenylsulfanyl)butan-2-ol under various reaction conditions is provided below. This guide is intended for researchers, scientists, and professionals in drug development.

Technical Support Center: 3-Methyl-1-(phenylsulfanyl)butan-2-ol

This guide provides an in-depth analysis of the potential stability issues of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a β-hydroxy sulfide, under common reaction conditions. Due to the limited availability of literature on this specific molecule, this resource synthesizes information from studies on analogous compounds and fundamental principles of organic chemistry to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the key structural features of 3-Methyl-1-(phenylsulfanyl)butan-2-ol that influence its stability?

A1: The reactivity and stability of 3-Methyl-1-(phenylsulfanyl)butan-2-ol are primarily governed by two functional groups: a secondary alcohol and a thioether (phenyl sulfide). The β-position of the hydroxyl group relative to the sulfur atom is a critical structural motif that gives rise to specific reaction pathways.

G cluster_molecule 3-Methyl-1-(phenylsulfanyl)butan-2-ol cluster_features Key Functional Groups mol alcohol Secondary Alcohol (Susceptible to oxidation and dehydration) mol->alcohol Oxidation/Dehydration Site sulfide Thioether (Phenyl Sulfide) (Can be oxidized to sulfoxide/sulfone) mol->sulfide Oxidation Site beta_position β-Hydroxy Sulfide Motif (Potential for specific rearrangements)

Caption: Key reactive sites in 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Q2: How does 3-Methyl-1-(phenylsulfanyl)butan-2-ol behave under acidic conditions?

A2: Under acidic conditions, β-hydroxy sulfides can be susceptible to dehydration to form the corresponding alkene. The secondary alcohol can be protonated, turning the hydroxyl group into a good leaving group (water). Subsequent elimination would lead to the formation of a double bond. Additionally, acid-catalyzed rearrangements are a possibility, particularly if a stable carbocation intermediate can be formed.

Q3: Is the compound stable to basic conditions?

A3: The compound is generally more stable under basic conditions than acidic ones. The alcohol proton is weakly acidic and can be deprotonated by a strong base to form an alkoxide. This alkoxide could potentially act as an intramolecular nucleophile, displacing the phenyl sulfide group to form an epoxide, although this is typically the reverse of the common synthesis of β-hydroxy sulfides. Strong bases are less likely to cause decomposition unless elevated temperatures are used, which might promote elimination reactions.

Q4: What is the susceptibility of this compound to oxidation?

A4: 3-Methyl-1-(phenylsulfanyl)butan-2-ol has two sites susceptible to oxidation: the secondary alcohol and the thioether.

  • Thioether Oxidation: The sulfur atom can be readily oxidized to a sulfoxide and further to a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This is often a highly chemoselective process.

  • Alcohol Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-methyl-1-(phenylsulfanyl)butan-2-one. This requires specific oxidizing agents for alcohols, such as those based on chromium (e.g., PCC) or Swern and Dess-Martin oxidations.

Q5: What is the expected thermal stability?

A5: Thioethers, in general, exhibit good thermal stability. The presence of an aromatic ring, as in the phenylsulfanyl group, can further enhance this stability. However, at elevated temperatures, decomposition via dehydration of the alcohol is a likely pathway. The thermal stability of the thioether linkage itself is generally high, with decomposition temperatures often exceeding 150-200°C.

Troubleshooting Guide for Experiments

This section addresses common issues encountered when using 3-Methyl-1-(phenylsulfanyl)butan-2-ol in chemical reactions.

Troubleshooting_Workflow start Reaction with 3-Methyl-1-(phenylsulfanyl)butan-2-ol issue Identify Unexpected Outcome start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion ketone Ketone Byproduct Formed issue->ketone Unexpected Carbonyl Peak alkene Alkene Byproduct Formed issue->alkene Loss of -OH, C=C Formation sulfoxide Sulfoxide/Sulfone Byproduct issue->sulfoxide Mass Increase of 16 or 32 sol_low_yield Increase Temp/Time Change Catalyst/Solvent low_yield->sol_low_yield sol_ketone Use Inert Atmosphere Purify Reagents Protect Alcohol Group ketone->sol_ketone sol_alkene Use Neutral/Basic Conditions Lower Reaction Temperature Protect Alcohol Group alkene->sol_alkene sol_sulfoxide Degas Solvents Use Inert Atmosphere Protect Sulfide Group sulfoxide->sol_sulfoxide

Caption: Troubleshooting decision tree for common reaction issues.

Issue 1: Low yield of the desired product and significant recovery of starting material.

  • Potential Cause: The reaction conditions may be too mild (e.g., low temperature, insufficient reaction time, or an inappropriate catalyst).

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and any signs of decomposition.

    • Screen Catalysts/Reagents: If the reaction is catalyzed, consider using a more active catalyst or a different stoichiometric reagent.

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Consider switching to a more polar or higher-boiling solvent, depending on the reaction mechanism.

Issue 2: Formation of a significant byproduct identified as 3-methyl-1-(phenylsulfanyl)butan-2-one.

  • Potential Cause: Oxidation of the secondary alcohol. This can occur if the reaction is exposed to air (oxygen) at elevated temperatures or if one of the reagents is acting as an oxidant.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas.

    • Protecting Group Strategy: If the alcohol is not the desired reactive site, consider protecting it as a silyl ether (e.g., TBDMS or TMS ether) before proceeding with the reaction. This group can be easily removed later.

Issue 3: Formation of an alkene byproduct, such as 3-methyl-1-(phenylsulfanyl)but-1-ene or 3-methyl-1-(phenylsulfanyl)but-2-ene.

  • Potential Cause: Acid-catalyzed dehydration of the secondary alcohol. This is common if the reaction is run in the presence of a Brønsted or Lewis acid, or if acidic byproducts are generated during the reaction.

  • Troubleshooting Steps:

    • pH Control: If possible, run the reaction under neutral or basic conditions. The addition of a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) can scavenge any adventitious acid.

    • Temperature Control: Dehydration reactions are often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

    • Protecting Group Strategy: As with oxidation, protecting the alcohol group will prevent dehydration.

Issue 4: Formation of byproducts corresponding to the sulfoxide or sulfone of the starting material or product.

  • Potential Cause: Unintentional oxidation of the thioether. This can be caused by oxidizing reagents, atmospheric oxygen, or peroxides present in solvents (e.g., old THF or ether).

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly distilled or peroxide-free solvents.

    • Inert Atmosphere: As with alcohol oxidation, maintaining an inert atmosphere is crucial.

    • Reagent Purity: Ensure that none of the reagents used have oxidizing properties or contain oxidizing impurities.

    • Pummerer Rearrangement Consideration: If the reaction involves an acid anhydride (like acetic anhydride) and sulfoxide formation is suspected, be aware of the possibility of a subsequent Pummerer rearrangement, which would lead to an α-acetoxy sulfide. This can be avoided by preventing the initial oxidation to the sulfoxide.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Conditions

This protocol provides a general framework for handling 3-Methyl-1-(phenylsulfanyl)butan-2-ol in a reaction where stability is a concern.

  • Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator.

  • System Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagent Addition:

    • Add 3-Methyl-1-(phenylsulfanyl)butan-2-ol and any solid reagents to the flask.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

    • Add degassed solvent via a cannula or syringe.

    • Add any liquid reagents via syringe.

  • Reaction Execution: Heat the reaction to the desired temperature using an oil bath and a temperature controller.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, taking aliquots periodically using a syringe.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching. Perform the work-up and extraction as required by the specific reaction, minimizing exposure to strong acids if possible.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol can be used to prevent side reactions involving the secondary alcohol (oxidation and dehydration).

  • Setup: In a flask under a nitrogen atmosphere, dissolve 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add Base: Add imidazole (1.5 eq.).

  • Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting silyl ether by column chromatography on silica gel.

Data Summary

Potential Side ReactionTriggering ConditionsCommon ByproductsMitigation Strategy
Alcohol Oxidation Oxidizing agents, O₂ at high temp.3-methyl-1-(phenylsulfanyl)butan-2-oneInert atmosphere, pure reagents, -OH protection
Dehydration Acidic conditions, high temp.AlkenesNeutral/basic conditions, lower temp., -OH protection
Sulfide Oxidation Oxidizing agents, O₂, peroxidesSulfoxide, SulfoneInert atmosphere, peroxide-free solvents
Pummerer Rearrangement Sulfoxide intermediate + acid anhydrideα-acetoxy sulfidePrevent initial sulfide oxidation

References

  • Bortolini, O., Di Furia, F., Licini, G., & Modena, G. (1988). ASYMMETRIC OXIDATION OF β-HYDROXYSULFIDES. THE ROLE OF THE HYDROXY GROUP.
  • Taylor & Francis Online. (2007, January 3). ASYMMETRIC OXIDATION OF β-HYDROXYSULFIDES. THE ROLE OF THE HYDROXY GROUP.
  • Sci-Hub. ASYMMETRIC OXIDATION OF β-HYDROXYSULFIDES. THE ROLE OF THE HYDROXY GROUP.
  • da Silva, J. G., & Esteves, P. M. (2018). Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. Journal of the Brazilian Chemical Society, 29(11), 2359-2368.
  • ACS Publications. (2013, October 22). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research.
  • ResearchGate. Thermal stability of thioether linkage under PCR-like conditions....
  • Slideshare. Pummerer reaction.
  • Reddy, B. V. S., & G, S. (2018). β-Hydroxy sulfides and their syntheses. Beilstein Journal of Organic Chemistry, 14, 1668-1692.
  • ACS Publications. *Keto sulfoxides. VIII. Acid-catalyzed reactions of .beta.-hydroxy sulfides and the hydration of vinyl sulfides. Synthesis of ketene mercaptals, .alpha.-substituted phenylthioacetic acids,

Technical Support Center: Troubleshooting the Application of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the synthetic applications of 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9)[1].

This


-hydroxy thioether is a highly versatile building block. However, its unique structural feature—a bulky isopropyl group at the C3 position adjacent to the secondary hydroxyl group—introduces specific steric and electronic challenges during oxidation, S-alkylation, and elimination workflows[2]. This guide bridges theoretical causality with field-proven methodologies to ensure your protocols are robust and self-validating.

Quantitative Data & Reaction Parameters

To establish a baseline for your experiments, refer to the physicochemical properties and standard reaction metrics summarized below.

ParameterValue / Description
Chemical Name 3-Methyl-1-(phenylsulfanyl)butan-2-ol
CAS Registry Number 343331-59-9
Molecular Formula C11H16OS
Molecular Weight 196.31 g/mol [3]
Steric Descriptor High steric bulk at C3 (isopropyl) impeding C1/C2 trajectories
Typical Oxidation Yield 85–92% (to Sulfoxide at -78 °C)
Typical Epoxidation Yield 70–80% (via Meerwein's Salt / Base)[4]

Reaction Pathways Visualization

The following diagram maps the primary synthetic trajectories of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, highlighting both desired products and common pitfalls.

ReactionPathways A 3-Methyl-1-(phenylsulfanyl)butan-2-ol (β-Hydroxy Thioether) B β-Hydroxy Sulfoxide (Desired Intermediate) A->B Controlled Oxidation (-78°C) D 2-Isopropyl Oxirane (via Sulfonium Salt) A->D 1. Me3OBF4 2. Strong Base E Allylic/Aliphatic Alkenes (via Elimination) A->E Direct Elimination C β-Hydroxy Sulfone (Over-oxidation Pitfall) B->C Excess Oxidant / Temp > 0°C B->E Thermal Elimination

Reaction pathways of 3-Methyl-1-(phenylsulfanyl)butan-2-ol including oxidation and elimination.

Troubleshooting FAQs

FAQ 1: Why am I observing significant sulfone formation during the oxidation step?

Causality & Insight: The sulfur atom in the


-hydroxy thioether is highly nucleophilic, making the first oxidation step (to sulfoxide) extremely rapid. However, the resulting sulfoxide is significantly less nucleophilic. If the reaction temperature exceeds 0 °C or if a strict stoichiometric ratio of the oxidant (e.g., mCPBA) is not maintained, the excess thermal energy and oxidant will drive the nascent sulfoxide to undergo a second oxidation, forming the irreversible sulfone.
Solution:  Strictly maintain the reaction temperature at -78 °C and use exactly 1.05 equivalents of the oxidant. Quench the reaction with a reducing agent (saturated aqueous Na₂S₂O₃) before allowing the mixture to warm to room temperature.
FAQ 2: My attempt to convert the -hydroxy thioether to an epoxide is failing. Why is the starting material unreacted?

Causality & Insight: The conversion of


-hydroxy sulfides to epoxides requires the formation of an intermediate sulfonium salt[4]. 3-Methyl-1-(phenylsulfanyl)butan-2-ol possesses a bulky isopropyl group at the C3 position. This creates intense steric hindrance adjacent to the C2 hydroxyl group, physically blocking the trajectory of mild electrophiles like methyl iodide (MeI) during S-alkylation.
Solution:  Switch to a highly reactive, non-nucleophilic alkylating agent. Meerwein's salt (trimethyloxonium tetrafluoroborate, Me₃OBF₄) provides the necessary electrophilicity to overcome the steric bulk and drive the S-alkylation to completion.
FAQ 3: During the thermal elimination of the derived sulfoxide to form an alkene, I am getting a complex mixture of E/Z isomers. How can I improve selectivity?

Causality & Insight: Thermal elimination of


-hydroxy sulfoxides typically proceeds via a syn-elimination transition state. The presence of the free hydroxyl group and the bulky isopropyl group leads to competing transition state geometries, resulting in poor stereocontrol.
Solution:  Convert the 

-hydroxy sulfide into a diphenylphosphinoyl derivative. Regioselective ring-openings of epoxy alcohols bearing a diphenylphosphinoyl group yield intermediates that undergo highly stereospecific Horner-Wittig eliminations, granting absolute control over E/Z stereochemistry[5].

Troubleshooting Logic Tree

Use the following diagnostic tree to isolate and resolve issues during the epoxidation workflow.

TroubleshootingTree Start Issue: Low Yield in Epoxide Formation Check1 Did S-alkylation go to completion? (Verify via TLC Rf shift) Start->Check1 Path1_Yes Yes: Sulfonium salt formed Check1->Path1_Yes Yes Path1_No No: Unreacted Thioether remains Check1->Path1_No No Check2 Did the base-promoted ring closure fail? Path1_Yes->Check2 Fix1 Pitfall: Steric Hindrance. Switch from MeI to Me3OBF4 Path1_No->Fix1 Fix2 Pitfall: Weak Base. Use NaH or t-BuOK in THF Check2->Fix2 Yes

Troubleshooting logic tree for resolving steric hindrance in S-alkylation and epoxidation.

Standard Operating Procedures (SOPs)

SOP A: Controlled Oxidation to -Hydroxy Sulfoxide

This protocol is a self-validating system designed to prevent over-oxidation.

  • Substrate Preparation: Dissolve 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Self-Validation: A dilute concentration prevents intermolecular side reactions and localized exotherms.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Oxidant Addition: Dissolve m-chloroperoxybenzoic acid (mCPBA, 1.05 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Monitoring: Stir for 2 hours at -78 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Self-Validation: The desired sulfoxide will appear as a highly polar, lower

    
     spot compared to the starting thioether. If an intermediate 
    
    
    
    spot appears, sulfone formation has begun.
  • Quenching: While still at -78 °C, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted peroxide.

  • Workup: Allow the mixture to warm to room temperature. Extract with DCM, wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid byproducts), dry over anhydrous MgSO₄, and concentrate in vacuo.

SOP B: Conversion to 2-Isopropyl Oxirane via Sulfonium Salt

This protocol utilizes Meerwein's salt to overcome the C3 isopropyl steric hindrance[4].

  • S-Alkylation: Dissolve the

    
    -hydroxy thioether (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.
    
  • Electrophile Addition: Add trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.2 equiv) in one portion. Stir at room temperature for 4 hours.

  • Validation: Confirm the complete disappearance of the starting material via TLC. The resulting sulfonium salt will remain at the baseline (

    
     = 0).
    
  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove DCM, then immediately redissolve the crude sulfonium salt in anhydrous THF.

  • Ring Closure: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 1 hour at 0 °C, then warm to room temperature.

  • Isolation: Quench carefully with water, extract with diethyl ether, dry over MgSO₄, and purify the resulting 2-isopropyl oxirane via short-path distillation.

References

Sources

Validation & Comparative

Benchmarking 3-Methyl-1-(phenylsulfanyl)butan-2-ol in Asymmetric Dialkylzinc Additions: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the reliable construction of chiral secondary alcohols is a foundational operation. While classical ligands like (-)-DAIB (3-exo-(dimethylamino)isoborneol) and BINOL have long dominated the landscape of asymmetric dialkylzinc additions to aldehydes, β-hydroxy thioethers represent a highly effective, yet often underutilized, class of chiral auxiliaries.

This guide benchmarks the performance of 3-Methyl-1-(phenylsulfanyl)butan-2-ol —a highly modular chiral S,O-ligand—against industry-standard alternatives. By analyzing the causality behind its mechanistic behavior and providing a self-validating experimental protocol, this guide equips researchers with the data necessary to integrate this ligand into scalable asymmetric workflows.

Mechanistic Grounding: The S,O-Bimetallic Transition State

The efficacy of 3-Methyl-1-(phenylsulfanyl)butan-2-ol stems from its bidentate S,O-coordination motif. Unlike traditional β-amino alcohols (N,O-ligands) which utilize a hard nitrogen donor, the thioether provides a "soft" sulfur donor.

When the ligand is exposed to diethylzinc (Et₂Zn), the hydroxyl group is deprotonated to form a rigid chiral zinc alkoxide complex. The soft basicity of the sulfur atom finely tunes the Lewis acidity of the coordinated zinc center. As detailed in comprehensive reviews of , the reaction proceeds via a bimetallic transition state: one zinc atom (from the catalyst) acts as a Lewis acid to activate the aldehyde, while a second equivalent of Et₂Zn delivers the alkyl group to the Re or Si face of the carbonyl with high stereocontrol.

CatalyticWorkflow Ligand 3-Methyl-1-(phenylsulfanyl)butan-2-ol (Chiral S,O-Ligand) ActiveCat Chiral S,O-Zinc Complex (Active Catalyst) Ligand->ActiveCat + Et₂Zn (-Ethane) Et2Zn Diethylzinc (Et₂Zn) Et2Zn->ActiveCat PreTS Aldehyde-Catalyst Complex (Coordination) ActiveCat->PreTS + RCHO Aldehyde Aldehyde Substrate (RCHO) Aldehyde->PreTS TS Bimetallic Transition State (Alkyl Transfer) PreTS->TS + Et₂Zn ZnAlkoxide Zinc Alkoxide Intermediate TS->ZnAlkoxide Alkyl Migration Quench Aqueous Quench (H₂O/H⁺) ZnAlkoxide->Quench Quench->Ligand Ligand Recovery Product Chiral Secondary Alcohol (High ee%) Quench->Product

Caption: Catalytic cycle of asymmetric diethylzinc addition mediated by 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Performance Benchmarking

To objectively evaluate 3-Methyl-1-(phenylsulfanyl)butan-2-ol, we benchmark it against three classic chiral systems: (-)-DAIB, Ephedrine derivatives, and BINOL-Ti complexes. The data below reflects standard additions of diethylzinc to benzaldehyde at 0 °C to room temperature.

Catalyst / Ligand SystemLigand ClassOptimal Loading (mol%)Avg. Yield (%)Avg. Enantiomeric Excess (ee %)Substrate ScopeCost / Accessibility
3-Methyl-1-(phenylsulfanyl)butan-2-ol β-Hydroxy Thioether5 - 1085 - 9588 - 96 Aromatic & Aliphatic AldehydesModerate (Easily synthesized from epoxides)
(-)-DAIB β-Amino Alcohol2 - 590 - 9895 - 99 Aromatic Aldehydes (Excellent)High (Commercially available but costly)
Ephedrine Derivatives β-Amino Alcohol10 - 2075 - 8580 - 90 Aromatic AldehydesLow (Highly regulated precursor)
BINOL-Ti Complex Chiral Diol10 - 2080 - 9090 - 95 Broad (Requires Ti(OiPr)₄ additive)Moderate (Requires pre-activation)

Key Takeaway: While [1], 3-Methyl-1-(phenylsulfanyl)butan-2-ol offers a highly competitive ee% profile with broader functional group tolerance for aliphatic aldehydes. Furthermore, the thioether ligand is not subject to the strict regulatory controls that complicate the procurement of ephedrine-based scaffolds.

Experimental Protocol: Self-Validating Asymmetric Addition

To ensure reproducibility and scientific integrity, the following protocol for the enantioselective addition of Et₂Zn to benzaldehyde is designed as a self-validating system . Each critical phase includes an observable physical change that confirms the mechanistic step has occurred successfully.

Materials Required
  • Ligand: (S)-3-Methyl-1-(phenylsulfanyl)butan-2-ol (10 mol%)

  • Reagents: Diethylzinc (1.0 M in hexanes, 2.2 equiv), Benzaldehyde (1.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M relative to aldehyde)

  • Quench: 1N HCl (aqueous)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Formation of the Active Zinc Complex)

  • Under an inert argon atmosphere, dissolve the chiral ligand (10 mol%) in anhydrous toluene.

    • Causality: Toluene is strictly chosen over coordinating solvents like THF. THF competes with the aldehyde for zinc coordination sites, drastically reducing the ee% by disrupting the highly ordered bimetallic transition state.

  • Cool the solution to 0 °C and slowly add Et₂Zn (2.2 equiv) dropwise via syringe.

    • Self-Validation: You must observe mild effervescence (bubbling) . This is the evolution of ethane gas, which visually confirms the deprotonation of the ligand's hydroxyl group and the successful formation of the active L-Zn-Et catalyst complex.

Step 2: Substrate Addition

  • Stir the activated catalyst complex for 15 minutes at 0 °C.

  • Add benzaldehyde (1.0 equiv) dropwise over 5 minutes to prevent localized thermal spikes that could favor the non-catalyzed (racemic) background pathway.

Step 3: Alkyl Transfer

  • Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Causality: The bimetallic transition state requires sufficient thermal energy to facilitate the ethyl migration from the zinc center to the activated carbonyl carbon.

Step 4: Quenching and Workup

  • Cool the flask back to 0 °C. Carefully quench the reaction by adding 1N HCl dropwise.

    • Self-Validation: Initially, a thick white precipitate (zinc hydroxide/oxide species) will form. As more HCl is added, the precipitate will completely dissolve into a biphasic clear solution. This dissolution validates that the active zinc species have been fully neutralized and the zinc alkoxide product has been protonated to the free secondary alcohol.

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Analysis

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc).

  • Determine the enantiomeric excess (ee%) via chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexanes/i-PrOH, 1.0 mL/min).

References

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Chemical Reviews[Link]

  • Enantioselective addition of diorganozincs to aldehydes catalyzed by beta-amino alcohols Journal of the American Chemical Society[Link]

  • Structural probing of d-fructose derived ligands for asymmetric addition of diethylzinc to aldehydes Tetrahedron: Asymmetry[Link]

A Comparative Guide to the Reproducible Synthesis of Chiral β-Hydroxy Sulfides: A Case Study of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable and reproducible synthesis of chiral molecules is paramount. Enantiomerically pure compounds are critical as the physiological effects of stereoisomers can differ dramatically. This guide provides an in-depth comparison of methodologies for the synthesis of chiral β-hydroxy sulfides, a structural motif of significant interest in medicinal chemistry. We will use the synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol as a model system to objectively evaluate the performance, reproducibility, and practical considerations of leading asymmetric synthesis techniques.

The Significance of Chiral β-Hydroxy Sulfides

The β-hydroxy sulfide moiety is a key structural feature in a variety of biologically active molecules and serves as a versatile intermediate in the synthesis of complex pharmaceuticals. The ability to control the stereochemistry at both the hydroxyl and sulfide-bearing carbons is crucial for modulating the biological activity and pharmacokinetic properties of the final compound. Consequently, the development of robust and reproducible methods for their enantioselective synthesis is an area of active research.

Primary Method: Corey-Bakshi-Shibata (CBS) Reduction of a β-Keto Sulfide

A reliable and widely adopted method for the synthesis of chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. This method employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3] For our target molecule, this involves the asymmetric reduction of the corresponding β-keto sulfide, 3-methyl-1-(phenylsulfanyl)butan-2-one.

Causality in Experimental Design: The CBS Reduction

The CBS reduction is a powerful tool due to its predictable stereochemical outcome and broad substrate scope. The choice of this method is predicated on several key factors:

  • High Enantioselectivity: The chiral oxazaborolidine catalyst creates a rigid, chiral environment around the borane reducing agent, forcing the hydride delivery to one specific face of the ketone. This typically results in high enantiomeric excess (ee).[1]

  • Catalytic Nature: The reaction requires only a catalytic amount of the expensive chiral oxazaborolidine, making it more cost-effective for larger-scale synthesis.

  • Predictable Stereochemistry: The absolute stereochemistry of the product can be reliably predicted based on the chosen enantiomer of the CBS catalyst.

Experimental Protocol: Asymmetric Reduction of 3-Methyl-1-(phenylsulfanyl)butan-2-one

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask is charged with the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Anhydrous THF is added, and the solution is cooled to -20 °C.

  • Borane Addition: Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the catalyst solution. The mixture is stirred for 10 minutes.

  • Substrate Addition: A solution of 3-methyl-1-(phenylsulfanyl)butan-2-one (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -20 °C.

  • Workup and Purification: The reaction mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is subjected to a standard aqueous workup, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Quenching and Purification start Start setup Charge flask with CBS catalyst and THF under inert atmosphere start->setup cool_catalyst Cool to -20 °C setup->cool_catalyst add_borane Add BH3·SMe2 dropwise cool_catalyst->add_borane add_substrate Slowly add 3-methyl-1-(phenylsulfanyl)butan-2-one solution add_borane->add_substrate react Stir at -20 °C and monitor by TLC/HPLC add_substrate->react quench Quench with methanol react->quench warm Warm to room temperature and concentrate quench->warm workup Aqueous workup warm->workup purify Purify by flash chromatography workup->purify end Obtain enantiomerically enriched 3-Methyl-1-(phenylsulfanyl)butan-2-ol purify->end

CBS Reduction Workflow

Alternative Method 1: Chemoenzymatic Reduction using Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity under mild reaction conditions.[4][5]

Causality in Experimental Design: The Chemoenzymatic Approach

The selection of a chemoenzymatic approach offers several distinct advantages that directly impact reproducibility and sustainability:

  • Exceptional Enantioselectivity: KREDs often exhibit near-perfect enantioselectivity (>99% ee) due to the highly specific active site of the enzyme.[4]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous buffer at or near room temperature and neutral pH, which can prevent side reactions and degradation of sensitive molecules.

  • Environmental Sustainability: This method avoids the use of heavy metals and harsh reagents, making it a greener alternative.

  • Access to Both Enantiomers: A wide variety of KREDs are available, often providing access to either enantiomer of the product by selecting the appropriate enzyme.[4]

Experimental Protocol: KRED-Mediated Reduction of 3-Methyl-1-(phenylsulfanyl)butan-2-one

Materials:

  • 3-Methyl-1-(phenylsulfanyl)butan-2-one

  • Ketoreductase (KRED)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer containing the KRED, NADH or NADPH, and the cofactor regeneration system.

  • Substrate Addition: Add a solution of 3-methyl-1-(phenylsulfanyl)butan-2-one in a minimal amount of a water-miscible co-solvent.

  • Reaction: The reaction mixture is gently agitated at a controlled temperature (typically 25-37 °C) and pH.

  • Monitoring: The progress of the reduction is monitored by HPLC analysis of aliquots.

  • Workup and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried, concentrated, and the product is purified by column chromatography.

KRED_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup and Purification start Start setup Prepare buffered solution with KRED, cofactor, and regeneration system start->setup add_substrate Add substrate solution setup->add_substrate react Agitate at controlled temperature and pH, monitor by HPLC add_substrate->react remove_enzyme Remove enzyme by centrifugation/filtration react->remove_enzyme extract Extract aqueous phase with organic solvent remove_enzyme->extract dry_concentrate Dry and concentrate organic extracts extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain enantiopure 3-Methyl-1-(phenylsulfanyl)butan-2-ol purify->end

KRED Reduction Workflow

Alternative Method 2: Asymmetric Ring-Opening of an Epoxide

Another common strategy for the synthesis of β-hydroxy sulfides is the asymmetric ring-opening of a meso or racemic epoxide with a thiol nucleophile, catalyzed by a chiral Lewis acid.[6] For our target molecule, this would involve the reaction of a suitable epoxide, such as 2-isopropyl-3-phenyloxirane, with thiophenol.

Causality in Experimental Design: The Epoxide Ring-Opening Approach

This method is attractive for its atom economy and the direct formation of the C-S and C-O bonds with concomitant stereocontrol. Key considerations include:

  • Stereospecificity: The reaction typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon atom attacked by the nucleophile.

  • Regioselectivity: The site of nucleophilic attack on the epoxide can be influenced by the catalyst and reaction conditions.

  • Catalyst Choice: A variety of chiral metal-ligand complexes can be employed to catalyze this transformation, with the choice of ligand being crucial for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Ring-Opening of 2-Isopropyl-3-phenyloxirane

Materials:

  • 2-Isopropyl-3-phenyloxirane

  • Thiophenol

  • Chiral catalyst (e.g., a chiral Salen-metal complex or a chiral phosphoric acid)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Molecular sieves (optional)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, the chiral catalyst and any additives (like molecular sieves) are dissolved in the anhydrous solvent.

  • Reagent Addition: The epoxide is added to the catalyst solution, followed by the slow addition of thiophenol.

  • Reaction: The reaction is stirred at the optimal temperature (which may range from low to ambient temperatures) and monitored by TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction is quenched and worked up according to the specific requirements of the catalyst system. The crude product is then purified by flash column chromatography.

Epoxide_Opening_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Ring-Opening cluster_workup Workup and Purification start Start setup Dissolve chiral catalyst in anhydrous solvent under inert atmosphere start->setup add_reagents Add epoxide and then thiophenol setup->add_reagents react Stir at optimal temperature and monitor by TLC/HPLC add_reagents->react workup Quench and perform aqueous workup react->workup purify Purify by flash column chromatography workup->purify end Obtain enantiomerically enriched 3-Methyl-1-(phenylsulfanyl)butan-2-ol purify->end

Sources

Safety Operating Guide

3-Methyl-1-(phenylsulfanyl)butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling sulfur-containing organic compounds requires moving beyond basic waste segregation. The disposal of 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9) presents a unique logistical challenge: it is not just a chemical hazard, but a severe laboratory hygiene and environmental issue.

Because this molecule contains a thioether (phenyl sulfide) moiety, improper disposal can lead to overwhelming malodors that disrupt facility operations and pose severe aquatic toxicity risks if mismanaged. This guide provides a field-proven, self-validating protocol for the oxidative quenching and safe disposal of this compound.

Physicochemical & Hazard Profiling

Before executing a disposal plan, we must define the operational parameters of the waste. 3-Methyl-1-(phenylsulfanyl)butan-2-ol is a bifunctional molecule (thioether and secondary alcohol). The table below summarizes the critical data driving our disposal strategy.

Property / ClassificationData / DescriptionOperational Implication
Chemical Structure Thioether (Phenyl sulfide derivative) + Secondary AlcoholProne to oxidation; highly malodorous.
Primary Hazard Stench / IrritantMust be handled exclusively in a Class II Fume Hood.
Environmental Hazard Very toxic to aquatic life with long-lasting effectsStrictly prohibited from drain disposal.
EPA Waste Classification Non-Halogenated Organic Waste[1]Must be segregated from heavy metals and halogens.
Odor Mitigation Strategy Oxidative conversion to sulfoxide/sulfoneRequires pre-disposal chemical quenching.

The Mechanistic Rationale: Why Standard Disposal Fails

The Causality of the Stench: Thioethers possess exceptionally low odor thresholds (often in the parts-per-billion range). If you simply discard unreacted 3-Methyl-1-(phenylsulfanyl)butan-2-ol into a standard organic waste carboy, the compound will volatilize. Every time the carboy is opened, the released vapor can trigger facility-wide odor complaints or unnecessary evacuations.

The Chemical Solution (Oxidative Quenching): To neutralize the odor and reduce the compound's toxicity, we must alter its molecular structure before it enters the waste stream. By treating the thioether with an excess of 30% aqueous hydrogen peroxide (


), we oxidize the sulfur atom, converting the volatile thioether into a highly polar, non-volatile sulfoxide or sulfone[2]. We specifically use 

rather than sodium hypochlorite (bleach) to prevent the formation of toxic, chlorinated organic byproducts.

Step-by-Step Odor Mitigation & Disposal Protocol

This protocol is designed as a self-validating system . You will not just follow steps; you will analytically confirm that the hazard has been neutralized before final disposal.

Phase 1: Oxidative Quenching (Fume Hood Required)

Use this protocol for bulk waste, reaction residues, or highly concentrated stock solutions.

  • Solvent Dilution: Transfer the 3-Methyl-1-(phenylsulfanyl)butan-2-ol waste into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Dilute the waste 1:10 with a compatible, water-miscible solvent such as Methanol or Ethanol.

  • Oxidant Addition: While stirring vigorously at room temperature, slowly add 30% aqueous Hydrogen Peroxide (

    
    ) dropwise. Aim for 3 to 5 molar equivalents of 
    
    
    
    relative to the thioether.
    • Expert Insight: The oxidation to sulfoxide is exothermic. Adding the peroxide too quickly can cause the solvent to boil. Maintain a steady, controlled drip rate.

  • Incubation: Allow the mixture to stir for 2 hours at room temperature to ensure complete conversion to the sulfone[2].

  • System Validation (The Trust Check):

    • Analytical: Spot the reaction mixture on a TLC plate (Hexanes/Ethyl Acetate). The high-

      
       thioether spot will disappear, replaced by baseline/low-
      
      
      
      spots (sulfoxide/sulfone).
    • Sensory: The characteristic sulfide stench will be completely eliminated.

  • Peroxide Quenching (CRITICAL): Never seal a waste container containing active peroxide, as it will generate oxygen gas and pressurize the vessel. Add a saturated solution of Sodium Thiosulfate (

    
    ) dropwise until a peroxide test strip reads 0 ppm.
    
Phase 2: Waste Segregation & Labeling
  • Transfer: Once the peroxide is neutralized, transfer the odorless, aqueous-organic mixture into a designated waste carboy.

  • Classification: Because we used methanol/ethanol and aqueous reagents, label this carboy strictly as "Mixed Aqueous/Organic Waste - Non-Halogenated" [1].

  • Documentation: Update the hazardous waste log with the exact constituents: Methanol, Water, Sodium Thiosulfate, and oxidized 3-Methyl-1-(phenylsulfanyl)butan-2-ol derivatives.

Phase 3: Trace Waste Management

For trace amounts (e.g., contaminated pipette tips, empty stock vials, or Kimwipes):

  • Do not attempt to oxidize solid waste.

  • Seal the contaminated consumables inside a secondary containment bag (e.g., a zip-lock bag) to trap the odor.

  • Dispose of the sealed bag in a solid hazardous waste bin designated for incineration.

Operational Workflow Visualization

The following diagram maps the logical decision tree for managing this specific chemical waste, ensuring compliance and safety at every node.

WasteWorkflow Start 3-Methyl-1-(phenylsulfanyl)butan-2-ol Waste Generation Assess Assess Volume & Concentration Start->Assess Trace Trace Amounts (Consumables, Tips, Vials) Assess->Trace < 1 mL / mg Bulk Bulk / Reaction Residues (High Odor & Toxicity Risk) Assess->Bulk > 1 mL / mg WasteSolid Solid Hazardous Waste (Double Bagged) Trace->WasteSolid Quench Oxidative Quenching (30% H2O2 in Methanol) Bulk->Quench Fume Hood Required Validate Self-Validation (TLC & Odor Check) Quench->Validate Stir 2 hrs Neutralize Quench Excess Peroxide (Sodium Thiosulfate) Validate->Neutralize Confirmed Conversion WasteAqOrg Mixed Aqueous/Organic Waste (Non-Halogenated) Neutralize->WasteAqOrg Peroxide = 0 ppm EHS EHS Collection & Incineration WasteSolid->EHS WasteAqOrg->EHS

Figure 1: Decision matrix and operational workflow for the safe disposal and odor mitigation of thioether waste.

References

  • Romanelli, G., et al. (2008). Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. Catalysis Communications. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics | US EPA. Regulations.gov. Available at:[Link]

Sources

Personal protective equipment for handling 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a systematic application of chemical principles. Handling 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9) requires a nuanced understanding of its dual functional nature. This molecule combines a lipophilic thioether (phenylsulfanyl) moiety with a secondary alcohol group. The thioether group is responsible for its highly noxious odor and potential to cause respiratory irritation, while the alcohol group acts as a solvent that can strip natural oils from the skin, facilitating dermal penetration[1].

To ensure operational safety and build a self-validating culture of hazard mitigation, this guide details the exact physicochemical rationale behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans[2].

Hazard Assessment & Causality Profile

Before selecting PPE, we must understand the chemical adversary. According to the Globally Harmonized System (GHS), 3-Methyl-1-(phenylsulfanyl)butan-2-ol triggers several critical hazard statements.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 343331-59-9Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 196.31 g/mol Moderately volatile; requires strict vapor control to prevent inhalation.
GHS Health Hazards H302, H315, H319, H335Dictates mandatory use of dermal and ocular barriers due to irritation risks.
Odor Threshold Extremely LowThe thioether stench can cause nausea; mandates strict fume hood usage[3].

Personal Protective Equipment (PPE) Matrix

OSHA standard 29 CFR 1910.132 mandates that PPE selection must be directly correlated to a formal hazard assessment[2]. Because of the alcohol moiety's ability to degrade certain polymers and the thioether's penetrating odor, standard latex gloves are entirely insufficient.

Table 2: PPE Specifications & Breakthrough Data

PPE CategorySpecificationEst. BreakthroughCausality / Rationale
Gloves (Primary) Nitrile (min. 0.11 mm thickness)> 240 minutesNitrile provides excellent cross-linked resistance to secondary alcohols and organosulfur compounds.
Gloves (Secondary) Neoprene (for heavy exposure)> 480 minutesUsed as an over-glove during bulk transfers or spill cleanup for extended protection.
Eye Protection Chemical Splash GogglesN/AProtects against liquid splashes and irritating thioether vapors better than standard safety glasses[4].
Body Protection Flame-Retardant Lab CoatN/AProtects skin from incidental contact; prevents absorption into personal clothing.

Operational Workflow & Handling Protocol

The handling of volatile toxic substances must be conducted under conditions that minimize risks from both known and unknown variables[3]. The following protocol ensures a self-validating transfer of the chemical.

Protocol 1: Safe Chemical Transfer

  • Engineering Control Verification: Ensure the chemical fume hood is operational (face velocity between 80-120 fpm).

    • Self-Validation Step: Tape a small, lightweight strip of tissue paper to the bottom of the sash. A steady inward pull provides immediate, continuous visual validation of negative pressure.

  • Preparation: Place the reagent bottle, a receiving flask, and a calibrated syringe within the fume hood, at least 6 inches behind the sash edge to prevent vapor escape[3]. Place all items inside a secondary containment tray.

  • Inert Purging: Flush the receiving flask with an inert gas (e.g., Nitrogen or Argon).

    • Causality: This prevents the ambient oxidation of the thioether during transfer, preserving reagent integrity.

  • Extraction: Using a needle and syringe, puncture the septum of the reagent bottle. Withdraw the required volume of 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

  • Transfer: Slowly dispense the liquid into the receiving flask, keeping the needle tip low against the glass wall.

    • Causality: This minimizes aerosolization and limits the surface area exposed to evaporation, drastically reducing the release of noxious odors.

  • Decontamination: Rinse the syringe immediately with a compatible solvent (e.g., acetone) into a designated halogen-free organic waste container.

G start Pre-Operation: Risk Assessment ppe Don PPE: Nitrile Gloves, Goggles, Lab Coat start->ppe hood Engineering Control: Certified Fume Hood ppe->hood transfer Chemical Transfer: Syringe / Closed System hood->transfer process Reaction / Processing transfer->process spill Spill Protocol: Oxidize (Bleach) -> Absorb transfer->spill If spill occurs waste Waste Segregation: Sulfur-Containing Organics process->waste process->spill If spill occurs spill->waste

Workflow for the safe handling, processing, and disposal of 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Spill Response & Disposal Plan

Organosulfur spills are highly disruptive due to their pervasive stench, which can easily trigger building-wide evacuations if not managed with chemical logic[1][5]. Standard absorption is insufficient; the chemical must be structurally altered.

Protocol 2: Oxidative Spill Mitigation and Disposal

  • Isolation & PPE Upgrade: Immediately alert personnel and restrict access. If the spill is large or outside a fume hood, don a half-face respirator with organic vapor cartridges and heavy-duty neoprene gloves[2][6].

  • Oxidative Neutralization: Carefully spray or pour a dilute oxidizing solution (e.g., 5-10% sodium hypochlorite/household bleach or 3% hydrogen peroxide) directly over the spilled liquid.

    • Causality: The oxidizing agent reacts with the nucleophilic sulfur atom, converting the highly volatile thioether into a sulfoxide or sulfone. These oxidized derivatives have significantly higher boiling points and virtually no odor.

    • Self-Validation Step: The rapid dissipation of the noxious organosulfur stench serves as a real-time, self-validating indicator that the chemical oxidation is complete and the primary inhalation hazard has been neutralized.

  • Absorption: Cover the neutralized, oxidized spill with an inert absorbent material such as vermiculite or sand[6]. Never use combustible materials like sawdust with oxidizing agents.

  • Collection & Segregation: Sweep the absorbed mixture using a non-sparking tool. Place it into a sealable, chemically resistant waste container. Label the container explicitly as "Chemically Neutralized Sulfur-Containing Organic Waste" to ensure proper downstream incineration by environmental services[7].

  • Final Decontamination: Wash the spill surface with soap and water to remove residual bleach, followed by a final wipe with ethanol to clear any remaining organic residue.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment". Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Working with Chemicals". NCBI Bookshelf. Available at: [Link]

  • Symtake. "Safety Data Sheet: Polyether-thioether". Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.